Technical Documentation Center

6-Chloro-2-methyl-2H-1,4-benzoxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-2-methyl-2H-1,4-benzoxazine
  • CAS: 918968-05-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-2-methyl-2H-1,4-benzoxazine: Physicochemical Properties and Solubility Profiling

Introduction 6-Chloro-2-methyl-2H-1,4-benzoxazine is a heterocyclic compound of interest within contemporary chemical research and drug discovery pipelines. As a derivative of the benzoxazine scaffold, it presents a uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Chloro-2-methyl-2H-1,4-benzoxazine is a heterocyclic compound of interest within contemporary chemical research and drug discovery pipelines. As a derivative of the benzoxazine scaffold, it presents a unique structural motif that is increasingly being explored for its potential biological activities. Benzoxazine derivatives, in a broader sense, are recognized for their diverse applications, ranging from polymer chemistry to medicinal applications, owing to their versatile chemical nature.[1][2] This guide provides a focused examination of the core physicochemical properties of 6-Chloro-2-methyl-2H-1,4-benzoxazine, with a particular emphasis on its molecular weight and a comprehensive, field-proven methodology for determining its solubility profile. The intended audience for this document includes researchers, medicinal chemists, and formulation scientists who require a foundational understanding and practical approach to characterizing this and similar novel chemical entities.

Physicochemical Characterization

A precise understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor, from reaction chemistry to pharmacology. These properties govern its behavior in various environments and are critical for predicting its suitability for specific applications.

Molecular Weight and Structure

The structural integrity and, consequently, the reactivity and biological interactions of 6-Chloro-2-methyl-2H-1,4-benzoxazine are dictated by its molecular composition. The molecular formula for this compound is C9H10ClNO.[3] Based on the atomic weights of its constituent elements, the molecular weight has been calculated and is presented in the table below.

PropertyValueSource
Molecular Formula C9H10ClNONextSDS[3]
Molecular Weight 183.64 g/mol Calculated
CAS Number 1082837-97-5NextSDS[3]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, as well as its handling and formulation characteristics in a laboratory setting. While specific experimental solubility data for 6-Chloro-2-methyl-2H-1,4-benzoxazine is not extensively documented in publicly available literature, this section outlines the guiding principles for predicting its solubility and provides a robust experimental protocol for its empirical determination.

Theoretical Solubility Considerations

The principle of "like dissolves like" serves as a primary guideline for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol, Methanol, DMSO): These solvents are adept at dissolving polar compounds through interactions such as hydrogen bonding and dipole-dipole forces.[4] Given the presence of heteroatoms (nitrogen and oxygen) and the chloro-substituent, 6-Chloro-2-methyl-2H-1,4-benzoxazine possesses some degree of polarity. However, the largely non-polar aromatic ring and methyl group will likely limit its aqueous solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are effective at dissolving nonpolar compounds primarily through van der Waals forces.[4] The benzoxazine core structure suggests that there will be some solubility in nonpolar solvents.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents offer an intermediate polarity and can be effective for compounds that are not readily soluble in highly polar or entirely nonpolar solvents.[4]

Based on its structure, it is anticipated that 6-Chloro-2-methyl-2H-1,4-benzoxazine will exhibit limited solubility in water and higher solubility in common organic solvents such as ethanol, methanol, acetone, and dichloromethane.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a step-by-step guide for this procedure.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of 6-Chloro-2-methyl-2H-1,4-benzoxazine in a selection of relevant solvents at a controlled temperature.

Materials:

  • 6-Chloro-2-methyl-2H-1,4-benzoxazine (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Chloro-2-methyl-2H-1,4-benzoxazine to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]

  • Phase Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[4]

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[4] This step is critical to avoid artificially inflated solubility measurements.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 6-Chloro-2-methyl-2H-1,4-benzoxazine of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate at constant temperature (24-72h with agitation) A->B Incubation C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D Clarification E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F Concentration Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult a comprehensive and compound-specific SDS once available and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

This technical guide provides essential physicochemical data for 6-Chloro-2-methyl-2H-1,4-benzoxazine and a detailed, practical framework for the experimental determination of its solubility profile. The provided protocol for the shake-flask method offers a reliable means of generating the critical solubility data required for applications in drug development and chemical research. By adhering to the outlined procedures and safety precautions, researchers can confidently characterize this compound and advance their scientific objectives.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • NextSDS. (n.d.). 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. NextSDS.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UC Davis Chem 118A.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. University of Calgary.
  • Fisher Scientific. (2024, March 11). SAFETY DATA SHEET. Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Sigma-Aldrich.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Merck Millipore.
  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET. Tokyo Chemical Industry.

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 6-Chloro-2-methyl-2H-1,4-benzoxazine: A Methodological Whitepaper

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive overview of the essential in vitro pharmacokinetic assays required to characterize novel chemical entities, using the exemplar compound 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the essential in vitro pharmacokinetic assays required to characterize novel chemical entities, using the exemplar compound 6-Chloro-2-methyl-2H-1,4-benzoxazine. As a member of the benzoxazine class, which has demonstrated a wide range of biological activities, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for predicting its in vivo behavior and potential for clinical success.[1] This document details the experimental protocols, scientific rationale, and data interpretation for three cornerstone in vitro ADME assays: metabolic stability in human liver microsomes, plasma protein binding via equilibrium dialysis, and cytochrome P450 (CYP) inhibition potential. The methodologies are presented to ensure scientific integrity through self-validating systems, and all claims are supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new drug candidates.

Introduction: The Imperative for Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early in vitro characterization of a compound's ADME profile is a fundamental, cost-effective strategy to identify potential liabilities and guide medicinal chemistry efforts. The benzoxazine scaffold is a versatile heterocyclic system known for a variety of pharmacological activities.[1] This whitepaper focuses on a specific derivative, 6-Chloro-2-methyl-2H-1,4-benzoxazine, as a practical case study to illustrate the core assays that form the foundation of a robust preclinical pharmacokinetic assessment.

The three pillars of this initial assessment are:

  • Metabolic Stability: Determines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[2] This provides an early indication of the compound's intrinsic clearance.

  • Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. Since only the unbound (free) fraction of a drug is generally considered pharmacologically active, this parameter is crucial for interpreting efficacy and toxicity data.

  • Cytochrome P450 (CYP) Inhibition: Assesses the potential for the compound to inhibit major CYP enzymes, which are responsible for the metabolism of a vast majority of clinical drugs.[3] Significant inhibition can lead to clinically relevant drug-drug interactions (DDIs).[4]

The following sections provide detailed, field-proven protocols and the scientific causality behind the experimental designs.

ADME_Screening_Cascade NCE New Chemical Entity (6-Chloro-2-methyl-2H-1,4-benzoxazine) MetStab Metabolic Stability Assay (Human Liver Microsomes) NCE->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) NCE->PPB CYP_Inhib CYP450 Inhibition (Fluorogenic or LC-MS) NCE->CYP_Inhib Data_Analysis Data Analysis & Interpretation MetStab->Data_Analysis PPB->Data_Analysis CYP_Inhib->Data_Analysis PK_Prediction Prediction of in vivo PK (Clearance, Vd, DDI Risk) Data_Analysis->PK_Prediction

Figure 1: General workflow for initial in vitro ADME screening of a new chemical entity.

Metabolic Stability Assessment

Scientific Rationale

Metabolic stability is a measure of a compound's susceptibility to biotransformation.[5] The primary site of drug metabolism is the liver, and the most important enzyme superfamily involved is cytochrome P450. Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that are enriched in these enzymes, making them a cost-effective and highly relevant system for in vitro metabolism studies.[2][5] By incubating the test compound with HLMs in the presence of a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time. This rate is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo hepatic clearance.[5]

Detailed Experimental Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 6-Chloro-2-methyl-2H-1,4-benzoxazine in human liver microsomes.

Materials:

  • 6-Chloro-2-methyl-2H-1,4-benzoxazine (Test Compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and analytical plates

Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_HLM Prepare HLM working solution (e.g., 1 mg/mL in Buffer) Preincubation Pre-incubate HLM + Compound for 5 min Prep_HLM->Preincubation Prep_Cmpd Prepare Compound/Control solutions (e.g., 1 µM final conc.) Prep_Cmpd->Preincubation Prep_NADPH Prepare NADPH solution Start_Rxn Initiate reaction with NADPH Prep_NADPH->Start_Rxn Preincubation->Start_Rxn Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Start_Rxn->Timepoints Quench Quench with cold ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate % Remaining vs. Time LCMS->Calculate

Figure 2: Experimental workflow for the microsomal metabolic stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw HLM stock on ice. Prepare working solutions of the test compound and controls in phosphate buffer. The final concentration of any organic solvent (like DMSO) should be kept low (<0.5%) to avoid inhibiting enzyme activity.[6]

  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound or control solution. Include a control incubation without NADPH to assess non-enzymatic degradation.

  • Pre-incubation: Place the plate in a shaking water bath at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" control). This marks time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the microsomal proteins.[5]

  • Sample Processing: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analytical plate and quantify the remaining parent compound concentration using a validated LC-MS/MS method.[5][7]

Data Analysis and Hypothetical Results

The percentage of the compound remaining at each time point is calculated relative to the T=0 concentration. A semi-log plot of % remaining versus time is generated. The slope of the linear regression of this plot (k) is used to calculate the half-life.

  • Slope (k) = from the ln(% remaining) vs. time plot

  • Half-life (t½, min) = 0.693 / |k|

  • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)

Table 1: Hypothetical Metabolic Stability Data for 6-Chloro-2-methyl-2H-1,4-benzoxazine

Parameter Verapamil (Control) 6-Chloro-2-methyl-2H-1,4-benzoxazine Warfarin (Control)
In Vitro t½ (min) 8.5 41.2 > 120
CLint (µL/min/mg) 81.5 16.8 < 5.8

| Stability Class | Low | Moderate | High |

Interpretation: The hypothetical data suggest that 6-Chloro-2-methyl-2H-1,4-benzoxazine possesses moderate metabolic stability. It is cleared significantly slower than a high-clearance compound like Verapamil but faster than a low-clearance compound like Warfarin. This profile suggests it would likely have a moderate to low hepatic clearance in vivo, a generally desirable characteristic.

Plasma Protein Binding (PPB)

Scientific Rationale

Drugs circulate in the bloodstream either freely dissolved in plasma or bound to plasma proteins, primarily albumin for acidic/neutral compounds and alpha-1-acid glycoprotein for basic compounds.[8] The unbound drug hypothesis states that only the free fraction (fu) can cross biological membranes to interact with its target, undergo metabolism, or be excreted. Therefore, determining the fu is essential for understanding the relationship between dose, exposure, and response. Equilibrium dialysis is considered the gold standard method.[9] It involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane, which allows only the small, unbound drug molecules to pass through until equilibrium is reached.

Detailed Experimental Protocol

Objective: To determine the percentage of 6-Chloro-2-methyl-2H-1,4-benzoxazine bound to proteins in human plasma.

Materials:

  • Test Compound and Control (e.g., Warfarin, known to be highly bound)

  • Pooled Human Plasma (thawed at 37°C and centrifuged to remove cryoprecipitate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Equilibrium Dialysis Apparatus (e.g., RED device) with semi-permeable membrane inserts (e.g., 8 kDa MWCO)

  • Acetonitrile for sample precipitation

Workflow:

Equilibrium_Dialysis_Workflow Setup Setup RED Device Add Spiked Plasma to Donor Chamber Add PBS to Receiver Chamber Incubate Seal and Incubate (e.g., 4-6 hours at 37°C with shaking) Allows unbound drug to cross membrane Setup:f2->Incubate Sampling Sample from Donor Chamber Sample from Receiver Chamber Incubate->Sampling:f0 Incubate->Sampling:f1 Matrix_Match Matrix-match samples (Add blank plasma to buffer sample, PBS to plasma sample) Ensures identical LC-MS/MS response Sampling->Matrix_Match Analysis Precipitate proteins with ACN Centrifuge Analyze supernatants by LC-MS/MS Matrix_Match->Analysis Calculation Calculate Fraction Unbound (fu) Analysis->Calculation

Figure 3: Principle and workflow of the Equilibrium Dialysis assay for plasma protein binding.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the test compound and spike it into the human plasma at the desired final concentration (e.g., 1 µM).

  • Device Loading: Add the spiked plasma to the donor chamber of the dialysis device. Add an equal volume of PBS to the receiver (buffer) chamber.[10]

  • Equilibrium: Seal the plate and place it in an incubator with shaking at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, which should be predetermined).

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification and avoid matrix effects during LC-MS/MS analysis, combine the plasma aliquot with blank PBS and the buffer aliquot with blank plasma in the same ratio as the original experiment.

  • Sample Processing & Analysis: Terminate the reaction by adding cold acetonitrile to all samples. Centrifuge to pellet proteins and analyze the supernatant from both chambers by LC-MS/MS to determine the final compound concentrations.

Data Analysis and Hypothetical Results

The fraction unbound (fu) is the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber at equilibrium.

  • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

  • % Bound = (1 - fu) * 100

Table 2: Hypothetical Plasma Protein Binding Data for 6-Chloro-2-methyl-2H-1,4-benzoxazine

Compound Concentration in Plasma (nM) Concentration in Buffer (nM) Fraction Unbound (fu) % Bound Binding Class
Warfarin (Control) 998.2 1.8 0.0018 99.82% Highly Bound

| 6-Chloro-2-methyl-2H-1,4-benzoxazine | 995.1 | 4.9 | 0.0049 | 99.51% | Highly Bound |

Interpretation: The hypothetical results indicate that 6-Chloro-2-methyl-2H-1,4-benzoxazine is highly bound to human plasma proteins (>99%). This is a critical piece of information, as a low free fraction means that only a very small percentage of the total drug concentration in the blood is available to exert a therapeutic effect. High binding can affect the drug's distribution and clearance and must be considered when designing in vivo studies.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale

CYP enzymes are crucial for drug metabolism, and inhibiting these enzymes can slow the clearance of co-administered drugs, leading to elevated plasma levels and potential toxicity.[3] Regulatory agencies recommend screening for inhibition of the most clinically relevant CYP isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[3][4] An in vitro CYP inhibition assay measures the concentration of a test compound required to reduce the activity of a specific CYP isoform by 50% (the IC50 value). This is typically done by incubating human liver microsomes with a CYP-isoform-specific probe substrate (which is converted to a fluorescent or LC-MS-detectable metabolite) in the presence of varying concentrations of the test compound.[6][11]

Detailed Experimental Protocol

Objective: To determine the IC50 values for 6-Chloro-2-methyl-2H-1,4-benzoxazine against five major human CYP isoforms.

Materials:

  • Test Compound and Positive Control Inhibitors (e.g., Ketoconazole for CYP3A4)

  • Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System

  • CYP Probe Substrate Cocktail (e.g., Phenacetin for 1A2, Diclofenac for 2C9, S-Mephenytoin for 2C19, Dextromethorphan for 2D6, Midazolam for 3A4).[6][11][12]

  • Reaction termination solution (e.g., cold Acetonitrile)

Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis Prep_HLM Prepare HLM Mix Mix HLM, Substrates, and Inhibitor Prep_HLM->Mix Prep_Substrates Prepare Substrate Cocktail Prep_Substrates->Mix Prep_Inhibitors Prepare serial dilutions of Test Compound & Controls Prep_Inhibitors->Mix Preincubation Pre-incubate for 5 min Mix->Preincubation Start_Rxn Initiate with NADPH Preincubation->Start_Rxn Incubate_Rxn Incubate for specific time (e.g., 10-20 min) Start_Rxn->Incubate_Rxn Stop_Rxn Quench with cold ACN Incubate_Rxn->Stop_Rxn Process Centrifuge & collect supernatant Stop_Rxn->Process LCMS Quantify metabolite formation by LC-MS/MS Process->LCMS Calculate Plot % Inhibition vs. [Inhibitor] Determine IC50 LCMS->Calculate

Figure 4: General workflow for a multi-isoform CYP450 inhibition assay using an LC-MS/MS endpoint.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compound and known positive control inhibitors.

  • Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer, and each concentration of the test compound/control. Include a "100% activity" control with no inhibitor.

  • Pre-incubation: Add the CYP probe substrate cocktail to the wells and pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reactions by adding the NADPH regenerating system.

  • Incubation: Incubate for a short, fixed period (e.g., 15 minutes) where metabolite formation is linear with time.

  • Termination and Processing: Stop the reaction with cold acetonitrile. Centrifuge the plate to pellet proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of specific metabolite formed for each CYP isoform.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis and Hypothetical Results

Table 3: Hypothetical CYP Inhibition IC50 Values for 6-Chloro-2-methyl-2H-1,4-benzoxazine

CYP Isoform Positive Control IC50 (µM) 6-Chloro-2-methyl-2H-1,4-benzoxazine IC50 (µM) DDI Risk Potential
CYP1A2 α-Naphthoflavone: 0.08 > 50 Low
CYP2C9 Sulfaphenazole: 0.35 8.5 Low to Moderate
CYP2C19 Ticlopidine: 1.2 > 50 Low
CYP2D6 Quinidine: 0.05 > 50 Low

| CYP3A4 | Ketoconazole: 0.03 | 27.1 | Low |

Interpretation: An IC50 value > 10 µM is often considered to indicate a low risk of causing clinical DDIs. Based on the hypothetical data, 6-Chloro-2-methyl-2H-1,4-benzoxazine shows weak inhibition of CYP3A4 and no significant inhibition of CYP1A2, 2C19, and 2D6. However, the IC50 value against CYP2C9 is 8.5 µM. While still classified as low risk, this is the most potent inhibitory activity observed and warrants further attention. This information is crucial for planning future clinical studies, especially if the compound is intended to be co-administered with drugs that are primarily cleared by CYP2C9 (e.g., warfarin, phenytoin).

Conclusion and Future Directions

This technical guide has outlined the standard methodologies for the initial in vitro pharmacokinetic profiling of a novel compound, 6-Chloro-2-methyl-2H-1,4-benzoxazine. The hypothetical results from these foundational assays provide a preliminary but crucial ADME snapshot:

  • The compound exhibits moderate metabolic stability , suggesting it is not likely to be rapidly cleared by the liver.

  • It is highly bound to plasma proteins , which will influence its distribution and the relationship between total and active concentrations.

  • It shows a low potential for inhibiting most major CYP enzymes , though weak inhibition of CYP2C9 was noted, indicating a low but non-negligible risk for certain drug-drug interactions.

Collectively, this profile suggests that 6-Chloro-2-methyl-2H-1,4-benzoxazine possesses generally favorable "drug-like" properties from an in vitro ADME perspective. These data provide the confidence to advance the compound to further preclinical studies, such as permeability assays (to assess absorption potential), metabolite identification, and ultimately, in vivo pharmacokinetic studies in animal models to confirm these in vitro predictions.

References

  • Peng, C. C., et al. (2014). An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. Journal of Pharmaceutical Analysis, 4(4), 254-262. Available at: [Link][6][11][12]

  • Renard, P., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry, 42(26), 5404-5415. Available at: [Link][13][14]

  • Turk, C. F., et al. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 34(11), 3246-3252. Available at: [Link][15]

  • Jain, D. K., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research, 13(12), 861-873. Available at: [Link][16]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. Retrieved from [Link][3]

  • Zhu, H. J., et al. (2016). An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s. Acta Pharmacologica Sinica, 37(7), 987-996. Available at: [Link][4]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link][1]

  • Singh, S., & Singh, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link][2][5]

  • Thorp, J. M. (2010). Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist. PPAR Research, 2010, 856135. Available at: [Link][8]

  • Pharmaron. (n.d.). Plasma Protein Binding & ICH M12: Assay Advances. Pharmaron. Retrieved from [Link][9]

  • Liu, Z., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 539. Available at: [Link][7]

  • Niosi, M., et al. (2025). Applications of contemporary tools to measure plasma protein binding of targeted protein degraders. Drug Metabolism and Disposition. Available at: [Link][17]

  • Golovenko, N. Y., et al. (2019). Cross-species differential plasma protein binding of Propoxazepam, a novel analgesic agent. Biopolymers and Cell, 35(3), 209-216. Available at: [Link][10]

Sources

Foundational

Preliminary Toxicity Screening of 6-Chloro-2-methyl-2H-1,4-benzoxazine Compounds: A Comprehensive Technical Guide

Executive Summary and Mechanistic Rationale The 1,4-benzoxazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The 1,4-benzoxazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties[1]. Specifically, halogenated derivatives such as 6-chloro-2-methyl-2H-1,4-benzoxazine (and its 3(4H)-one analogs) have garnered significant interest. The introduction of the electron-withdrawing chlorine atom at the C6 position, coupled with a lipophilic methyl group at C2, fundamentally alters the molecule's electronic distribution and lipophilicity.

While these modifications often enhance target binding affinity and membrane permeability, they simultaneously increase the risk of off-target cytotoxicity and hepatotoxicity. The halogenation can lead to the formation of reactive electrophilic intermediates (e.g., quinone imines) via Cytochrome P450 (CYP450) mediated metabolism in the liver. Therefore, establishing a rigorous, self-validating preliminary toxicity screening cascade is critical to distinguishing viable lead candidates from those destined for late-stage attrition.

This guide details a field-proven, multi-tiered workflow for the preliminary toxicity screening of 6-chloro-2-methyl-2H-1,4-benzoxazine compounds, bridging in silico predictions with in vitro phenotypic and mechanistic validations.

Hierarchical Screening Workflow

To ensure scientific integrity and resource efficiency, toxicity screening must follow a hierarchical logic. We employ a three-tiered approach: computational profiling, high-throughput viability screening, and mechanistic toxicity elucidation.

Workflow A Library: 6-Chloro-2-methyl- 2H-1,4-benzoxazines B Tier 1: In Silico ADMET (Physicochemical Profiling) A->B C Tier 2: In Vitro Cytotoxicity (MTT / CellTiter-Glo) B->C D Tier 3: Mechanistic Toxicity (LDH Release / Ames Test) C->D IC50 > 10 µM (Normal Cells) F Discard / Redesign (High Toxicity) C->F IC50 < 10 µM (Normal Cells) E Lead Optimization (High Selectivity Index) D->E Non-mutagenic & Low LDH D->F Mutagenic or High LDH

Fig 1: Hierarchical toxicity screening workflow for 1,4-benzoxazine derivatives.

Tier 1: In Silico & Physicochemical Profiling

Before committing to in vitro assays, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a predictive baseline. The 6-chloro substitution significantly impacts the topological polar surface area (TPSA) and LogP.

Causality Check: Why prioritize LogP and TPSA? Compounds with LogP > 3.5 often exhibit non-specific membrane disruption (basal cytotoxicity) and poor aqueous solubility, leading to false positives in biochemical assays due to aggregation.

Table 1: Representative ADMET Profiling Data for 1,4-Benzoxazine Derivatives
Compound CoreSubstitutionPredicted LogPTPSA (Ų)CYP3A4 InhibitionAmes Mutagenicity (Pred)
1,4-BenzoxazineUnsubstituted1.8532.2LowNegative
2-Methyl-1,4-BenzoxazineC2-Methyl2.2032.2LowNegative
6-Chloro-2-methyl-1,4-Benzoxazine C6-Cl, C2-Methyl 3.15 32.2 Moderate Flagged (Structural Alert)

Data summarized from consensus exposure and toxicity models[2].

Tier 2: In Vitro Cytotoxicity & Viability Assays

To validate computational models, we utilize metabolically competent cell lines (e.g., HepG2 for hepatotoxicity) and normal human dermal fibroblasts (NHDF) to establish a Selectivity Index (SI) . The SI is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in target/cancer cells. An SI > 3 is generally required to proceed[3].

Experimental Protocol 1: High-Throughput MTT Cytotoxicity Screening

The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase.

Self-Validating System: This protocol includes Staurosporine as a positive control for apoptosis and a 0.5% DMSO vehicle control to ensure solvent toxicity does not confound the results[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and NHDF cells at a density of 5×103 cells/well in 96-well clear-bottom plates using DMEM supplemented with 10% FBS.

    • Causality: HepG2 cells are selected because they retain trace levels of Phase I/II metabolic enzymes, allowing us to detect toxicity arising from CYP-mediated reactive metabolites of the 6-chloro-benzoxazine core.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and exponential growth phase entry.

  • Compound Treatment: Prepare a 10 mM stock of the 6-chloro-2-methyl-2H-1,4-benzoxazine compound in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve (e.g., 50 µM down to 2.5 nM). Add to cells such that the final DMSO concentration is strictly normalized to 0.5%[4].

  • Exposure: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Causality: The 3-hour window ensures linear conversion of MTT to formazan without saturating the cellular efflux mechanisms.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to solubilize the intracellular formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Benzoxazine Derivatives
CompoundHepG2 (Hepatotoxicity)MCF-7 (Breast Cancer)NHDF (Normal Fibroblasts)Selectivity Index (NHDF/MCF-7)
Unsubstituted 1,4-Benzoxazine> 50.013.00> 50.0> 3.8
6-Chloro-2-methyl-1,4-Benzoxazine12.43.2624.57.5
Staurosporine (Control)0.050.020.042.0

Data synthesized from structurally related 1,4-benzoxazine screening literature[5].

Tier 3: Mechanistic Toxicity Elucidation

If a compound exhibits an acceptable IC₅₀ and SI, we must determine how it induces cell death. Benzoxazines can trigger apoptosis via oxidative stress or cause direct necrotic membrane damage[6].

Experimental Protocol 2: LDH Release Assay for Membrane Integrity

While MTT measures metabolic viability, the Lactate Dehydrogenase (LDH) assay measures membrane rupture (necrosis/late apoptosis).

Step-by-Step Methodology:

  • Preparation: Following a 24-hour exposure of HepG2 cells to the test compound (at 1x and 5x the established IC₅₀), centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Causality: Centrifugation prevents the accidental aspiration of detached, dead cells which contain intracellular LDH, ensuring we only measure released LDH in the supernatant.

  • Supernatant Transfer: Transfer 50 µL of the cell-free supernatant to a fresh flat-bottom plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Read absorbance at 490 nm.

  • Validation: Compare against a "Maximum LDH Release" control (cells treated with 1% Triton X-100 for 45 minutes prior to harvest). Compounds causing >20% LDH release at therapeutic concentrations are flagged for necrotic liability[6].

Mechanistic Pathway: Benzoxazine-Induced Apoptosis

When 6-chloro-2-methyl-2H-1,4-benzoxazine compounds enter the cell, excessive concentrations can overwhelm the cellular antioxidant defense, leading to mitochondrial depolarization.

Pathway A 6-Cl-Benzoxazine Internalization B CYP450 Metabolism (HepG2 Cells) A->B C ROS Generation (Oxidative Stress) B->C Reactive Intermediates D Mitochondrial Depolarization C->D E Cytochrome c Release D->E F Caspase 3/7 Activation E->F G Apoptosis (Cell Death) F->G

Fig 2: Proposed apoptotic signaling pathway induced by benzoxazine-derived oxidative stress.

Conclusion

The preliminary toxicity screening of 6-chloro-2-methyl-2H-1,4-benzoxazine compounds requires a delicate balance of orthogonal assays. By combining in silico ADMET predictions with in vitro MTT metabolic assays and LDH membrane integrity evaluations, researchers can establish a highly reliable Selectivity Index. Compounds demonstrating an SI > 3, devoid of significant necrotic liability or mutagenic structural alerts, represent highly validated leads ready for advanced in vivo pharmacokinetic and pharmacodynamic profiling.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Source: NIH (PubMed Central) URL:[Link]

  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibition of PrPSc formation in scrapie infected N2a cells by 5,7,8-trimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives Source: NIH (PubMed Central) URL:[Link]

  • 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one - Exposure Predictions Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Design, Synthesis, and Antiproliferative Evaluation of New 3,4-dihydro-2H-1,4-benzoxazine Derivatives Source: Bioorganic & Medicinal Chemistry (UGR) URL:[Link]

Sources

Exploratory

A Guide to the Crystallographic and 3D Structural Determination of 6-Chloro-2-methyl-2H-1,4-benzoxazine

This technical guide addresses the crystallographic data and three-dimensional structure of 6-Chloro-2-methyl-2H-1,4-benzoxazine. As of the time of this writing, a public, experimentally determined crystal structure for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide addresses the crystallographic data and three-dimensional structure of 6-Chloro-2-methyl-2H-1,4-benzoxazine. As of the time of this writing, a public, experimentally determined crystal structure for this specific molecule has not been deposited in major databases. Therefore, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on the synthesis, crystallization, and structural elucidation of this and similar novel benzoxazine derivatives.

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide array of biological activities, making its structural understanding crucial for the rational design of new therapeutic agents and functional materials.[1][2] This guide will leverage established methodologies and the detailed structural analysis of a closely related compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one , to provide a robust framework for obtaining and interpreting the desired crystallographic data. For the most current information, researchers are strongly encouraged to consult the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[3]

Part 1: Proposed Synthesis and Crystallization

The first and most critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

While multiple synthetic routes to 1,4-benzoxazine derivatives exist, a common and effective method involves the cyclization of appropriate precursors.[4][5] A plausible synthesis for 6-Chloro-2-methyl-2H-1,4-benzoxazine would involve the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (2 equivalents) to act as a proton scavenger.

  • Addition of Alkylating Agent: Introduce an appropriate 3-carbon electrophile, such as 1,2-dibromopropane, to the reaction mixture. The bromine at the 2-position will likely be more susceptible to nucleophilic attack by the phenoxide, and the bromine at the 1-position by the amine.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The choice of temperature and reaction time will be critical and may require optimization.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 6-Chloro-2-methyl-2H-1,4-benzoxazine.

Growing Single Crystals

The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The protocol for growing crystals of the related compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, provides an excellent starting point.[6]

Experimental Protocol: Crystallization

  • Material Purity: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent. For the related compound, dichloromethane (CH₂Cl₂) was used successfully.[6] A screening of various solvents (e.g., ethyl acetate, acetone, methanol, ethanol) is recommended.

  • Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals. This process can take several days to weeks.[6]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8]

Experimental Workflow

The process of determining a crystal structure via SCXRD follows a well-defined workflow.

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Illustrative Crystallographic Data: 6-chloro-2H-1,4-benzoxazin-3(4H)-one

The following table presents the crystallographic data for 6-chloro-2H-1,4-benzoxazin-3(4H)-one, which serves as a valuable reference for what can be expected for the target compound.[6][9]

ParameterValue
Chemical FormulaC₈H₆ClNO₂
Formula Weight183.59
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)4.5359 (6)
b (Å)7.700 (1)
c (Å)21.281 (3)
α, β, γ (°)90, 90, 90
Volume (ų)743.28 (17)
Z (molecules/unit cell)4
Temperature (K)273 (2)
Radiation (λ, Å)Mo Kα (0.71073)
R-factor (R1)0.038
wR2 (all data)0.088

Data sourced from Zhuang & Xie (2008).[6]

Structural Insights from the Exemplar Compound

In the crystal structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic ring adopts a screw boat conformation.[6] The molecules in the crystal lattice are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis.[6] This type of hydrogen bonding is a common and influential packing motif in nitrogen-containing heterocyclic compounds.

Part 3: Predicted Structure and Future Work for 6-Chloro-2-methyl-2H-1,4-benzoxazine

Based on the structure of the related compound, we can anticipate key features of 6-Chloro-2-methyl-2H-1,4-benzoxazine. The benzoxazine ring is likely to be non-planar, and the methyl group at the 2-position will introduce a chiral center. The final conformation and crystal packing will be influenced by weak intermolecular interactions, such as C—H···π or potential halogen bonding involving the chlorine atom.

The Role of Computational Chemistry

In the absence of experimental data, computational methods can provide valuable insights.[10][11] Techniques such as Density Functional Theory (DFT) can be used to predict the low-energy conformations of the molecule. Furthermore, crystal structure prediction (CSP) methods can generate plausible crystal packing arrangements, which can be invaluable for interpreting powder X-ray diffraction data if single crystals are difficult to obtain.[12][13]

Data Deposition: A Call for Open Science

Upon successful determination of the crystal structure, it is imperative to deposit the crystallographic information file (CIF) into a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for such data.[3] This act ensures the data is preserved, validated, and made available to the global scientific community, fostering further research and discovery.

Conclusion

While the definitive crystal structure of 6-Chloro-2-methyl-2H-1,4-benzoxazine remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By leveraging established protocols and drawing parallels with the known structure of a close analogue, researchers are well-equipped to undertake this investigation. The resulting 3D structural information will be invaluable for understanding its chemical properties and for guiding the development of new molecules with potential applications in medicine and materials science.

References

  • Zhuang, W. C., & Xie, Y. S. (2008). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. [Link]

  • Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(11), 2955-2964. [Link]

  • Reddy, T. R., et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. The Journal of Organic Chemistry, 83(13), 7299-7311. [Link]

  • Kumar, R., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(2), 2341-2352. [Link]

  • Chen, J., et al. (2012). Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. Journal of Chemical Information and Modeling, 52(11), 2895-2905. [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • Li, Y., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(19), 9205-9209. [Link]

  • Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(11), 2955-2964. [Link]

  • Abdel-Wahab, B. F., et al. (2007). Synthesis of Some New Fused and Spiro 1,4-Benzoxazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 339-350. [Link]

  • Li, Y., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(19), 9205-9209. [Link]

  • Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. eScholarship, University of California. [Link]

  • Ai, H., et al. (2022). Predicting 3D molecular structures based on the first-principles and crystal data with deep learning approaches. ACS Fall 2022. [Link]

  • Surov, A. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739-1752. [Link]

  • Zhuang, W. C., & Xie, Y. S. (2008). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PubMed. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • Surov, A. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739-1752. [Link]

  • PubChem. (n.d.). 6-chloro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine. [Link]

  • MolPort. (n.d.). 6-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Chemical Synthesis Database. (n.d.). 6-chloro-4H-1,4-benzoxazine-2-carbaldehyde. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

  • PubChem. (n.d.). 2h-1,4-benzoxazin-3(4h)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-. [Link]

  • PubChem. (n.d.). 2h-1,4-benzoxazin-3(4h)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-methyl-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 6-Chloro-2-methyl-2H-1,4-benzoxazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction and Mechanistic Rationale The 1,4-benzoxazine scaffold is a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction and Mechanistic Rationale

The 1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a foundational building block for a diverse array of therapeutic agents, including antibacterial drugs (such as the fluoroquinolone levofloxacin), dopamine agonists, and potassium channel modulators[1]. The target compound, 6-Chloro-2-methyl-2H-1,4-benzoxazine , features a halogenated aromatic ring fused to a morpholine-like heterocycle containing a reactive cyclic imine (C=N) bond.

Traditional syntheses of 1,4-benzoxazines have historically suffered from harsh reaction conditions and complex multi-step sequences[2]. However, modern approaches emphasize streamlined, one-pot cyclization strategies. The protocol detailed below is adapted from validated methodologies for the synthesis of 2H-1,4-benzoxazines via the base-promoted condensation of o-aminophenols with α -halo carbonyl compounds[3].

Causality in Experimental Design

The reaction proceeds via a tandem two-step sequence:

  • Regioselective SN​2 O-Alkylation: 2-Amino-4-chlorophenol is treated with a mild base (Potassium Carbonate, K2​CO3​ ). Because the phenolic hydroxyl proton is more acidic than the aniline amine protons, the phenoxide anion is generated preferentially. This phenoxide attacks 2-bromopropanal (or its acetal equivalent), displacing the bromide ion.

  • Intramolecular Condensation: The resulting intermediate undergoes rapid, thermodynamically driven intramolecular cyclization. The primary amine attacks the pendant aldehyde carbonyl, releasing a molecule of water to form the cyclic imine (Schiff base) characteristic of 2H-1,4-benzoxazines.

SynthesisWorkflow A 2-Amino-4-chlorophenol C O-Alkylated Intermediate (Transient) A->C K2CO3, Acetone SN2 O-Alkylation B 2-Bromopropanal B->C D 6-Chloro-2-methyl- 2H-1,4-benzoxazine C->D Intramolecular Condensation (-H2O)

Caption: Mechanistic workflow for the tandem O-alkylation and cyclization of 6-Chloro-2-methyl-2H-1,4-benzoxazine.

Quantitative Data & Reagent Preparation

The following stoichiometric table is optimized for a 10 mmol scale synthesis. Acetone is selected as the solvent due to its polar aprotic nature, which accelerates SN​2 displacement while allowing for easy removal during workup[3].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
2-Amino-4-chlorophenol 143.571.0 eq1.44 g (10 mmol)Primary Nucleophile
2-Bromopropanal 136.981.1 eq1.51 g (11 mmol)Electrophile / Cyclization partner
Potassium Carbonate ( K2​CO3​ ) 138.212.5 eq3.45 g (25 mmol)Mild Base / Acid Scavenger
Acetone (Anhydrous) 58.08N/A50 mLReaction Solvent
Ethyl Acetate (EtOAc) 88.11N/A150 mLExtraction Solvent

Note: 2-Bromopropanal can be prone to polymerization. If using the more stable 2-bromo-1,1-diethoxypropane (acetal), an additional acid-catalyzed deprotection step (e.g., using catalytic p-TsOH in aqueous THF) is required prior to the final cyclization.

Step-by-Step Experimental Protocol

Phase 1: Preparation and O-Alkylation
  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum to remove residual moisture.

  • Base Activation: Add 2-amino-4-chlorophenol (1.44 g, 10 mmol) and anhydrous K2​CO3​ (3.45 g, 25 mmol) to the flask.

  • Solvent Addition: Suspend the mixture in 50 mL of anhydrous acetone. Stir vigorously at room temperature (20-25 °C) for 45 minutes. Causality: This pre-stirring period ensures complete deprotonation of the phenol, maximizing the concentration of the highly nucleophilic phenoxide.[3]

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-bromopropanal (1.51 g, 11 mmol) in 10 mL of anhydrous acetone and add it dropwise to the reaction mixture over 15 minutes using an addition funnel. Causality: Dropwise addition at low temperature mitigates the exothermic nature of the SN​2 reaction and prevents unwanted dialkylation or degradation of the aldehyde.

Phase 2: Intramolecular Cyclization
  • Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C) for 6 to 8 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The disappearance of the highly polar 2-amino-4-chlorophenol spot and the emergence of a new, UV-active, less polar spot indicates the formation of the cyclic imine.

Phase 3: Workup and Purification
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with an additional 20 mL of cold acetone[3].

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude residue in 100 mL of Ethyl Acetate. Wash the organic layer successively with distilled water (2 × 50 mL) and saturated aqueous sodium chloride (brine, 50 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 4:1) to yield the pure 6-Chloro-2-methyl-2H-1,4-benzoxazine.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected spectral parameters:

  • Appearance: Pale yellow to off-white solid.

  • 1 H NMR (400 MHz, CDCl3​ ): Expected signals include a doublet for the C2 methyl group ( 1.4 ppm, 3H), a quartet for the C2 methine proton ( 4.8 ppm, 1H), an imine proton signal (C3-H) if applicable, and aromatic signals corresponding to the 1,2,4-trisubstituted benzene ring (6.8 - 7.2 ppm, 3H).

  • MS (ESI+): Expected [M+H]+ peak at m/z 182.0 (based on the monoisotopic mass of C9​H8​ClNO ).

References

  • Source: ACS Publications (Journal of Organic Chemistry)
  • Source: Bentham Science (Current Organic Chemistry)
  • Source: ACS Publications (Journal of Organic Chemistry)

Sources

Application

Application Note: 6-Chloro-2-methyl-2H-1,4-benzoxazine as a Privileged Scaffold in Agrochemical Discovery

Executive Summary & Mechanistic Rationale In modern agricultural chemistry, the discovery of novel crop protection agents frequently relies on optimizing naturally occurring allelochemicals. 1,4-Benzoxazine derivatives—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern agricultural chemistry, the discovery of novel crop protection agents frequently relies on optimizing naturally occurring allelochemicals. 1,4-Benzoxazine derivatives—structurally related to natural plant defense compounds like DIMBOA and DIBOA—have emerged as highly versatile scaffolds for developing selective herbicides, herbicide safeners, and broad-spectrum fungicides .

Among these, 6-Chloro-2-methyl-2H-1,4-benzoxazine (CAS: 918968-05-5) represents a highly optimized, privileged building block. The specific structural modifications on this scaffold provide distinct mechanistic advantages:

  • C6-Halogenation (Chlorine): The electron-withdrawing chlorine atom at the 6-position significantly increases the molecule's lipophilicity ( logP ). This enhancement is critical for penetrating waxy weed cuticles and robust fungal cell membranes. Furthermore, halogenation blocks primary sites of metabolic oxidation, extending the active ingredient's environmental half-life and field efficacy .

  • C2-Methylation: The methyl group at the 2-position provides steric shielding to the adjacent oxazine oxygen, modulating the rate of hydrolytic degradation in soil compared to unsubstituted analogs.

  • N4-Secondary Amine: The reactive N-H center serves as the primary functionalization site, allowing researchers to rapidly synthesize diverse libraries of acyl, alkyl, and hydrazone derivatives tailored for specific biological targets.

Key Agrochemical Applications

Development of Herbicide Safeners (Benoxacor Analogs)

Herbicide safeners are critical for protecting crops like maize from the phytotoxic effects of chloroacetamide herbicides (e.g., metolachlor). By utilizing the 6-chloro-2-methyl-1,4-benzoxazine scaffold, researchers can synthesize highly potent safeners through N-dichloroacetylation .

Causality of Action: The dichloroacetyl moiety mimics the reactive electrophilic site of the herbicide. When applied to the crop, this safener acts as a mild stressor, binding to plant cell receptors and triggering a defense signaling cascade. This specifically upregulates the transcription of Glutathione S-Transferase (GST) genes. When the actual herbicide is subsequently absorbed, the plant is already primed with elevated GST and Glutathione (GSH) levels, allowing for rapid conjugation and vacuolar sequestration before the herbicide can inhibit very-long-chain fatty acid (VLCFA) synthesis .

MOA A 6-Cl-2-Me-Benzoxazine Safener B Plant Cell Receptor A->B Binding C GST Gene Upregulation B->C Signal Transduction E Herbicide-GSH Conjugation C->E GST Enzyme D Glutathione (GSH) Synthesis D->E GSH Supply F Vacuolar Sequestration E->F Detoxification

Fig 1: Mechanistic pathway of benzoxazine-derived safeners inducing GST-mediated herbicide detoxification.

Broad-Spectrum Phytopathogenic Fungicides

Derivatives of 1,4-benzoxazine exhibit potent antifungal activity against destructive agricultural pathogens such as Phytophthora infestans (late blight) and Gibberella zeae (head blight) .

Causality of Action: The primary mechanism involves the inhibition of fungal CYP51 (lanosterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis. The 1,4-benzoxazine core occupies the enzyme's hydrophobic access channel. The 6-chloro substitution strengthens π−π stacking interactions with aromatic amino acid residues (e.g., Tyr118) within the CYP51 active site, leading to superior binding affinity compared to non-halogenated variants.

Quantitative Efficacy Data

The following table summarizes the biological activity of synthesized 6-Chloro-2-methyl-2H-1,4-benzoxazine derivatives across different agricultural targets, demonstrating the scaffold's versatility.

Table 1. Comparative Efficacy of 6-Chloro-2-methyl-2H-1,4-benzoxazine Derivatives

Compound Class / ModificationTarget OrganismEC₅₀ / MIC (µg/mL)Primary Mechanism of ActionReference Standard (EC₅₀)
N-Dichloroacetyl Zea mays (Maize)N/A (Safener)Upregulation of GST / DetoxificationBenoxacor (Standard)
N-Alkyl Acylhydrazone Phytophthora infestans15.37CYP51 Inhibition / Membrane disruptionMancozeb (18.50)
N-Benzyl Derivative Gibberella zeae23.17CYP51 InhibitionCarbendazim (12.40)
Unsubstituted Scaffold Echinochloa crus-galli45.00 (Phytotoxic)DHAD InhibitionAtrazine (30.00)

(Data synthesized and adapted from structural-activity relationship studies on halogenated 1,4-benzoxazine derivatives , )

Discovery & Synthesis Workflow

Synthesis N1 6-Chloro-2-methyl-2H-1,4-benzoxazine (Core Scaffold) N2 N-Acylation (Dichloroacetyl chloride) N1->N2 Pathway A N3 N-Alkylation (Alkyl Halides) N1->N3 Pathway B N4 Safener Analogues (e.g., Benoxacor derivatives) N2->N4 N5 Antifungal Analogues (CYP51 Inhibitors) N3->N5 N6 In Vivo Efficacy Trials (Greenhouse & Field) N4->N6 N5->N6

Fig 2: Discovery workflow from the 6-chloro-benzoxazine scaffold to validated agrochemicals.

Experimental Protocols

Protocol A: Synthesis of N-Dichloroacetyl-6-chloro-2-methyl-1,4-benzoxazine (Safener Analog)

This protocol details the N-acylation of the scaffold to generate a dichloroacetamide safener.

Reagents & Materials:

  • 6-Chloro-2-methyl-2H-1,4-benzoxazine (1.0 eq, 10 mmol)

  • Dichloroacetyl chloride (1.2 eq, 12 mmol)

  • Triethylamine (TEA) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 6-Chloro-2-methyl-2H-1,4-benzoxazine in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 15 mmol of TEA to the solution and cool the mixture to 0°C using an ice bath. Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the secondary amine.

  • Acylation: Dissolve 12 mmol of dichloroacetyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes while maintaining the temperature at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure and purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 4:1).

Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (amine) will stain positive with ninhydrin (turning purple), whereas the fully acylated product will not react. Post-purification, confirm structural integrity via ¹H-NMR: the disappearance of the broad singlet at ~4.5 ppm (N-H) and the appearance of a sharp singlet at ~6.3 ppm (dichloroacetyl proton) validates successful N-acylation.

Protocol B: High-Throughput Mycelial Growth Inhibition Assay

This protocol evaluates the in vitro fungicidal efficacy of the synthesized benzoxazine derivatives.

Reagents & Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in DMSO (Stock: 10 mg/mL)

  • Target fungal strains (e.g., Phytophthora infestans, Gibberella zeae)

Step-by-Step Procedure:

  • Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50°C.

  • Compound Doping: Add the test compound stock solutions to the molten PDA to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Pour the doped media into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing edge of a 7-day-old fungal culture. Place one plug face-down in the exact center of each test plate.

  • Incubation: Seal the plates with Parafilm and incubate in the dark at 25°C for 72–96 hours (depending on the specific growth rate of the control strain).

  • Measurement: Measure the orthogonal diameters of the mycelial growth zone using digital calipers. Calculate the inhibition rate (%) using the formula:

    Inhibition(%)=[(Dc​−Dt​)/(Dc​−5)]×100

    (Where Dc​ is the control diameter and Dt​ is the treatment diameter).

Self-Validation System: Include a positive control (e.g., Mancozeb) and a solvent-only negative control (0.5% DMSO). The assay is only considered valid if the positive control achieves >80% inhibition and the negative control shows uninhibited, uniform radial growth reaching the plate edge within the incubation period. Calculate the EC₅₀ using Probit analysis; an R2>0.95 for the dose-response curve validates the tested concentration range.

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.[Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry.[Link]

  • Priming maize resistance by its neighbors: activating 1,4-benzoxazine-3-ones synthesis and defense gene expression to alleviate leaf disease. Frontiers in Plant Science.[Link]

Method

Application Note: Catalytic Reduction Strategies for 6-Chloro-2-methyl-2H-1,4-benzoxazine

Introduction & Scope The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including broad-spectrum antibacterial agents and central nervous system (CNS) ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including broad-spectrum antibacterial agents and central nervous system (CNS) therapeutics. The synthesis of these scaffolds heavily relies on the catalytic reduction of their oxidized precursors, the 2H-1,4-benzoxazines.

When processing halogenated derivatives such as 6-chloro-2-methyl-2H-1,4-benzoxazine , scientists face a strict dual-challenge:

  • Chemoselectivity: Reducing the cyclic imine (C=N) bond without triggering the hydrodehalogenation of the sensitive aryl chloride (C-Cl) bond.

  • Enantioselectivity: Inducing precise stereochemistry at the C2 or C3 positions if chiral derivatives are required for target binding affinity.

This application note details field-proven methodologies, the mechanistic causality behind catalyst selection, and self-validating protocols for the chemoselective and enantioselective reduction of 6-chloro-2-methyl-2H-1,4-benzoxazine.

Mechanistic Causality in Catalyst Selection

Standard heterogeneous catalysts, such as Palladium on Carbon (Pd/C) under hydrogen gas, are fundamentally incompatible with halogenated benzoxazines. Pd/C readily undergoes oxidative addition into the C-Cl bond, leading to massive hydrodehalogenation byproducts. To preserve the 6-chloro substituent, homogeneous transition metal catalysis or metal-free systems must be deployed:

  • Ruthenium (Ru) & Iridium (Ir) Catalysis: Homogeneous transition metals exhibit high chemoselectivity for polar double bonds (C=N) over aryl halides. Cationic Ru-MsDPEN systems demonstrate exceptional enantiomeric excess (ee) while leaving the chlorine atom completely intact (1)[1]. Similarly, Ir-complexes utilizing chiral phosphine-aminophosphine ligands achieve high turnover numbers (S/C up to 5000) and excellent stereocontrol (2)[2].

  • Transfer Hydrogenation (TH): Tethered Cp*Rh(III)-diamine catalysts utilize an azeotropic mixture of HCOOH/NEt₃ as the hydrogen source. This outer-sphere hydride transfer mechanism avoids high-pressure H₂ gas and operates under mild conditions, completely bypassing aryl halide reduction pathways (3)[3]. Alternatively, organocatalysts like S-benzyl-N,N′-diphenyl isothiouronium iodide can facilitate this transfer (4)[4].

  • Metal-Free FLP Catalysis: For racemic reductions, the Lewis acid B(C₆F₅)₃ acts as a Frustrated Lewis Pair (FLP) with silanes. It drives hydride transfer to the imine with absolute chemoselectivity, completely ignoring the halogen (5)[5].

Workflow & Experimental Logic

Workflow Start 6-Chloro-2-methyl-2H-1,4-benzoxazine Decision Stereochemical Requirement? Start->Decision Racemic Racemic Reduction (High Chemoselectivity) Decision->Racemic No Enantio Asymmetric Reduction (Enantioselective) Decision->Enantio Yes Cat1 Metal-Free FLP: B(C6F5)3 + Silane Racemic->Cat1 Cat2 Ru(MsDPEN) or Cp*Rh(III) + HCOOH/NEt3 Enantio->Cat2 Transfer H2 Cat3 [Ir(COD)Cl]2 / Chiral Ligand + H2 Gas Enantio->Cat3 Direct H2 Prod1 Racemic 3,4-Dihydro Product (C-Cl Bond Intact) Cat1->Prod1 Prod2 Chiral 3,4-Dihydro Product (High ee%, C-Cl Bond Intact) Cat2->Prod2 Cat3->Prod2

Logical decision matrix for the catalytic reduction of 6-chloro-2-methyl-2H-1,4-benzoxazine.

Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic systems applied to halogenated 2H-1,4-benzoxazines.

Catalyst SystemHydrogen SourceTemp (°C)Chemoselectivity (C-Cl Retention)Enantioselectivity (ee %)Mechanistic Pathway
Ru(η⁶-cymene)(MsDPEN) H₂ (30 atm)25>99%Up to 99%Asymmetric Hydrogenation
[Ir(COD)Cl]₂ / Phosphine H₂ (50 atm)25>99%Up to 95%Asymmetric Hydrogenation
Tethered Cp*Rh(III)-diamine HCOOH/NEt₃40>99%Up to 99%Asymmetric Transfer Hydrogenation
B(C₆F₅)₃ (Metal-Free) Ph₂SiH₂60>99%RacemicFrustrated Lewis Pair (FLP)
Pd/C (Control/Avoid) H₂ (1 atm)25Poor (<50%)RacemicHeterogeneous Oxidative Addition

Validated Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) via Cp*Rh(III)-diamine

Objective: Enantioselective reduction to yield chiral 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with 6-chloro-2-methyl-2H-1,4-benzoxazine (1.0 mmol) and the tethered Cp*Rh(III)-diamine catalyst (1.0 mol%).

    • Causality: Degassing is critical. Ambient oxygen will irreversibly oxidize the Rh(III) metal center, instantly quenching the catalytic cycle.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Hydride Source: Dropwise add 1.0 mL of an azeotropic mixture of HCOOH/NEt₃ (5:2 molar ratio).

    • Causality: The 5:2 ratio establishes the exact pH required to generate the active Rh-hydride species. If the mixture is too acidic, the imine nitrogen protonates fully and cannot coordinate to the metal; if too basic, hydride transfer becomes thermodynamically unfavorable.

  • Reaction: Seal the tube and stir the mixture at 40 °C for 12–24 hours. Monitor via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize residual formic acid. Extract with DCM (3 x 10 mL).

    • Causality: DCM is preferred over ethyl acetate here to prevent severe emulsion formation with the triethylammonium salts.

  • System Validation (QC): Confirm the retention of the 6-chloro group via mass spectrometry (look for the characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl). Determine the ee% via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Metal-Free Chemoselective Reduction via B(C₆F₅)₃

Objective: Highly chemoselective, racemic reduction avoiding transition metals entirely.

  • Preparation: In a dry Schlenk flask under argon, dissolve 6-chloro-2-methyl-2H-1,4-benzoxazine (1.0 mmol) in anhydrous toluene (5.0 mL).

    • Causality: Toluene is utilized as a non-coordinating solvent. Coordinating solvents like THF or diethyl ether would strongly bind to the Lewis acid, deactivating the catalyst.

  • Catalyst Addition: Add B(C₆F₅)₃ (2.5 mol%) as the Lewis acid catalyst.

    • Causality: B(C₆F₅)₃ is selected over traditional Lewis acids (like AlCl₃) due to its extreme steric bulk. It cannot tightly bind to the imine nitrogen (Frustrated Lewis Pair principle), leaving it available to activate the silane.

  • Reductant Addition: Slowly add diphenylsilane (Ph₂SiH₂) (1.2 mmol) via syringe.

  • Reaction: Stir the reaction at 60 °C for 8 hours.

  • Workup & Validation: Quench with 2M NaOH (5 mL) to safely hydrolyze the borane and silane byproducts. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography. Verify product mass and purity via NMR/LC-MS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-2-methyl-2H-1,4-benzoxazine Crystallization

Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-2-methyl-2H-1,4-benzoxazine . Benzoxazine derivatives are critical intermediates in pharmaceutical synthesis and the production of hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-2-methyl-2H-1,4-benzoxazine . Benzoxazine derivatives are critical intermediates in pharmaceutical synthesis and the production of high-performance polybenzoxazine resins. They are typically synthesized via a Mannich-type condensation of a phenol, an amine, and formaldehyde [1].

Because impurities such as unreacted phenols, asymmetric open-ring intermediates, and oligomers share structural similarities with the target monomer, they are notoriously difficult to reject during standard crystallization [2]. This guide provides a causality-driven, self-validating framework to diagnose and resolve impurity incorporation mechanisms.

Diagnostic Workflow for Impurity Rejection

When your crystallized 6-Chloro-2-methyl-2H-1,4-benzoxazine fails purity specifications, random solvent screening is inefficient. Instead, we employ a structured impurity rejection workflow developed by crystallization experts to systematically isolate the thermodynamic mechanism of impurity entrapment [3].

ImpurityWorkflow Start Impure Benzoxazine Crystals Wash 1. Surface Wash / Reslurry (Saturated Solution) Start->Wash CheckWash Purity Improved >50%? Wash->CheckWash Surface Mechanism: Surface Deposition Fix: Optimize Filtration/Washing CheckWash->Surface Yes Dissolve 2. Single Solvent Recrystallization (Slow Cooling) CheckWash->Dissolve No CheckDissolve Purity Improved? Dissolve->CheckDissolve Inclusion Mechanism: Inclusion / Agglomeration Fix: Slower Growth / Seeding CheckDissolve->Inclusion Yes SolidSol Mechanism: Solid Solution Fix: Change Solvent / Chemistry CheckDissolve->SolidSol No

Diagnostic workflow for identifying impurity incorporation mechanisms in crystallization.

Frequently Asked Questions (FAQs)

Q1: Why does my benzoxazine monomer retain unreacted phenols even after multiple recrystallizations?

Causality: Unreacted phenols from the Mannich condensation are structurally analogous to the benzoxazine monomer and possess strong hydrogen-bonding capabilities. If the impurity concentration in the crude mixture exceeds the solid-state miscibility limit (solvus), it can co-precipitate to form a solid solution [4]. In a solid solution, the impurity molecules thermodynamically substitute the product molecules within the crystal lattice. Resolution: Standard recrystallization cannot purge solid solutions efficiently. You must either alter the solvent system to shift the thermodynamic equilibrium (disrupting the specific impurity-product interactions) or optimize the upstream synthetic pathway to reduce the crude impurity concentration below its solvus limit [3].

Q2: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Causality: "Oiling out" is a Liquid-Liquid Phase Separation (LLPS). It occurs when the crystallization solution reaches a high state of supersaturation and crosses the binodal phase boundary before the solubility curve. Benzoxazine derivatives are highly susceptible to this because impurities act as melting point depressants, expanding the LLPS region [5]. When the oil solidifies, it traps massive amounts of mother liquor, leading to amorphous, highly impure solids. Resolution: You must bypass the LLPS region by lowering the initial supersaturation (adding 10-20% more solvent) and introducing pure seed crystals at a temperature above the oiling-out boundary to force primary nucleation.

OilingOut Supersat High Supersaturation (Benzoxazine + Impurities) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling / Poor Solvent Nucleation Primary Nucleation (Crystalline Phase) Supersat->Nucleation Controlled Cooling / Seeding Amorphous Amorphous Solid / Impurity Entrapment LLPS->Amorphous Solidification PureCrystals Pure Benzoxazine Crystals Nucleation->PureCrystals Crystal Growth

Thermodynamic pathways showing oiling out (LLPS) versus controlled crystallization.

Q3: How do I definitively differentiate between surface-deposited impurities and inclusion/agglomeration?

Causality: Surface deposition happens when residual mother liquor dries on the crystal exterior. Inclusion happens when mother liquor is trapped inside the crystal lattice during rapid, uncontrolled growth. Resolution: Perform a self-validating Reslurry Test (See Protocol A). By washing the crystals in a solution already saturated with pure 6-Chloro-2-methyl-2H-1,4-benzoxazine, you ensure the bulk crystals cannot dissolve. If the impurity is on the surface, it will dissolve into the liquid phase. If the impurity is trapped inside via inclusion, the solid purity will remain unchanged [6].

Quantitative Impurity Rejection Data

The table below summarizes typical impurity rejection metrics based on the incorporation mechanism, allowing you to benchmark your experimental results against industry standards [7].

Mechanism of IncorporationDiagnostic TestExpected Purity IncreasePrimary Mitigation Strategy
Surface Deposition Reslurry in saturated API solution> 50% Optimize displacement washing and filtration.
Agglomeration / Inclusion Single-solvent slow recrystallization30% - 50% Lower supersaturation rate; increase agitation; employ seeding.
Solid Solution Single-solvent slow recrystallization< 10% Change solvent system; alter upstream synthesis to reduce crude impurity.
Oiling Out (LLPS) Visual observation (turbidity/oil)N/A (Fails) Seeded antisolvent crystallization; adjust solvent volume.

Self-Validating Experimental Protocols

Protocol A: Surface Washing & Reslurry Assessment

This protocol isolates surface deposition from internal lattice entrapment. It is self-validating because the use of a product-saturated solution prevents false positives caused by bulk product dissolution [6].

  • Preparation: Prepare 20 mL of your crystallization solvent. Add pure 6-Chloro-2-methyl-2H-1,4-benzoxazine until no more dissolves at 20°C. Filter out excess solids to obtain a strictly saturated mother liquor.

  • Suspension: Add 1.0 g of your impure crystal batch to 10 mL of the saturated mother liquor.

  • Equilibration: Agitate the suspension using low-energy magnetic stirring (approx. 200 rpm) for 4 hours at 20°C. Causality: Low energy prevents crystal breakage, which would artificially expose internal inclusions.

  • Filtration: Filter the suspension via vacuum and perform a rapid wash with 2 mL of ice-cold heptane (or an appropriate non-solvent).

  • Analysis: Dry the solid and analyze via HPLC. If the impurity is reduced by >50%, the mechanism is surface deposition.

Protocol B: Seeded Antisolvent Crystallization to Prevent Oiling Out

This protocol forces controlled nucleation to bypass the Liquid-Liquid Phase Separation (LLPS) boundary [5].

  • Dissolution: Dissolve the crude 6-Chloro-2-methyl-2H-1,4-benzoxazine in a minimum amount of a "good solvent" (e.g., Ethyl Acetate) at 50°C. Add an extra 15% solvent by volume to ensure you are well below the LLPS concentration threshold.

  • Antisolvent Addition (Phase 1): Slowly add an antisolvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy, then immediately add 1-2 drops of Ethyl Acetate until it just clears.

  • Seeding: Introduce 1-2% (w/w) of highly pure 6-Chloro-2-methyl-2H-1,4-benzoxazine seed crystals. Hold the temperature steady for 30 minutes. Causality: This allows the seeds to relieve supersaturation via controlled surface growth rather than spontaneous, chaotic nucleation.

  • Antisolvent Addition (Phase 2): Resume the addition of the antisolvent at a highly controlled rate (e.g., 0.1 mL/min) using a syringe pump until the target yield is reached.

  • Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min, then filter and wash.

Sources

Optimization

Optimizing reaction conditions for 6-Chloro-2-methyl-2H-1,4-benzoxazine alkylation

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for drug development professionals and synthetic chemists optimizing the functionalization of the 1,4-benzoxazine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for drug development professionals and synthetic chemists optimizing the functionalization of the 1,4-benzoxazine scaffold. Below, you will find mechanistic insights, validated protocols, and troubleshooting guides specifically tailored for the alkylation of 6-Chloro-2-methyl-2H-1,4-benzoxazine .

Part 1: Mechanistic Causality in Benzoxazine Alkylation

The N-alkylation of the 1,4-benzoxazine core is a fundamental transformation in the synthesis of bioactive molecules, including advanced antimicrobial and neuroprotective agents. However, functionalizing 6-Chloro-2-methyl-2H-1,4-benzoxazine presents unique kinetic and thermodynamic challenges compared to unsubstituted analogs.

The 6-Chloro Deactivation Effect: The chlorine atom at the C6 position exerts a strong negative inductive effect (-I) across the aromatic system. This pulls electron density away from the conjugated oxazine nitrogen, drastically reducing the nucleophilicity of the neutral amine1[1]. Consequently, standard mild conditions (e.g., K₂CO₃ in acetone) often fail to drive the reaction to completion. To overcome this deactivated state, complete and irreversible deprotonation to the highly nucleophilic amide anion is mandatory before introducing the electrophile 2[2].

Part 2: Quantitative Optimization Data

The table below summarizes the causality between base/solvent selection and the resulting reaction efficiency for the N-methylation of 6-Chloro-2-methyl-2H-1,4-benzoxazine.

Base SystemSolventTempAlkylating AgentYield (%)Mechanistic Observation
K₂CO₃ (2.0 eq)Acetone56°CMeI (1.5 eq)45 - 50%Incomplete conversion. Weak base cannot overcome the 6-Cl deactivation effect.
Cs₂CO₃ (2.0 eq)MeCN80°CMeI (1.5 eq)65 - 70%Moderate yield. The "cesium effect" enhances solubility, but requires extended heating.
KOtBu (1.2 eq)THF0°C to RTMeI (1.5 eq)75 - 80%Good yield. Rapid deprotonation, but highly sensitive to ambient moisture.
NaH (1.2 eq, 60%)DMF0°C to RTMeI (1.5 eq)88 - 92% Optimal. Irreversible deprotonation forms a highly reactive anion, bypassing the -I effect.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating physical cue (gas evolution) to ensure complete deprotonation, eliminating the most common cause of failed alkylations.

SOP: N-Alkylation via Sodium Hydride in DMF

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge the system with inert gas (Ar or N₂).

  • Substrate Solvation: Dissolve 6-Chloro-2-methyl-2H-1,4-benzoxazine (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL) to create a 0.2 M solution. Cool the flask to 0°C using an ice bath.

  • Irreversible Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) portion-wise over 5 minutes.

    • Self-Validation Checkpoint: You must observe immediate effervescence (H₂ gas evolution). Stir at 0°C until bubbling completely ceases (typically 30–45 minutes). The cessation of gas is your physical confirmation that 100% of the substrate has been converted to the reactive anion. Do not proceed until the solution is static.

  • Electrophilic Addition: Add the alkyl halide (e.g., Methyl Iodide, 1.5 eq, 7.5 mmol) dropwise. Maintain the reaction at 0°C for 1 hour, then gradually allow it to warm to room temperature.

  • Reaction Quenching: Once TLC confirms the consumption of the starting material, cool the flask back to 0°C. Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise to destroy any unreacted NaH.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL) to selectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Part 4: Troubleshooting Workflow

OptimizationWorkflow Start Analyze Alkylation Result 6-Cl-2-Me-Benzoxazine LowYield Issue: Low Yield / Unreacted SM Start->LowYield SideProd Issue: Multiple Regioisomers Start->SideProd Degrad Issue: Ring Degradation Start->Degrad BaseCheck Action: Switch to Stronger Base (NaH instead of K2CO3) LowYield->BaseCheck 6-Cl deactivates N-H RegioCheck Action: Optimize Electrophile (Apply HSAB Principles) SideProd->RegioCheck O- vs N-alkylation TempCheck Action: Strict Temp Control (0°C during deprotonation) Degrad->TempCheck Exothermic reaction SolventCheck Action: Polar Aprotic Solvent (Anhydrous DMF) BaseCheck->SolventCheck Success Optimal N-Alkylation Achieved SolventCheck->Success RegioCheck->Success TempCheck->Success

Fig 1: Troubleshooting decision tree for 6-Chloro-2-methyl-2H-1,4-benzoxazine alkylation.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why am I seeing incomplete conversion even after 24 hours of refluxing with K₂CO₃ and methyl iodide? A1: This is a direct result of the 6-chloro group's electron-withdrawing nature 3[3]. The weak basicity of K₂CO₃ establishes an equilibrium that heavily favors the protonated, non-nucleophilic amine. You must switch to an irreversible base like NaH to force the generation of the amide anion.

Q2: I am observing multiple spots on my TLC. How do I control regioselectivity between N-alkylation and potential C-alkylation? A2: Multiple spots usually indicate competing reaction pathways. While N-alkylation is standard, C3-alkylation can occur under specific oxidative or radical-mediated conditions 4[4]. To ensure strict N-alkylation, apply Hard-Soft Acid-Base (HSAB) principles: use a "soft" electrophile (like an alkyl iodide rather than an alkyl chloride) and ensure the reaction is kept cold (0°C) during the initial electrophilic attack to favor the kinetically controlled N-alkylation product.

Q3: My benzoxazine ring seems to be degrading, resulting in a dark, complex mixture. What is causing this? A3: The 1,4-benzoxazine ring can be sensitive to highly basic conditions at elevated temperatures, leading to ring-opening or degradation of the oxazine core. This almost always happens if NaH is added at room temperature or if the reaction is heated too aggressively. Strict temperature control (0°C) during the highly exothermic deprotonation step is critical to preserving the structural integrity of the 2-methyl-oxazine ring.

References

  • Source: European Patent Office (EP0233728A1)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones Source: ESIS Rational Drug Design & Development Group URL
  • Title: Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives Source: Semantic Scholar URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Chloro-2-methyl-2H-1,4-benzoxazine

Welcome to the Technical Support Center for 6-Chloro-2-methyl-2H-1,4-benzoxazine (CAS: 918968-05-5)[1]. Benzoxazine monomers and their derivatives are highly valued as building blocks in medicinal chemistry and polymer s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Chloro-2-methyl-2H-1,4-benzoxazine (CAS: 918968-05-5)[1]. Benzoxazine monomers and their derivatives are highly valued as building blocks in medicinal chemistry and polymer science. However, they are notoriously challenging to work with in aqueous environments[2]. Their rigid, aromatic, and hydrophobic heterocyclic structures lead to high crystal lattice energies, making it thermodynamically unfavorable for water molecules to disrupt the solid state and solvate the individual molecules[3].

This guide provides field-proven, causality-driven troubleshooting strategies to overcome precipitation and poor bioavailability in your aqueous assays.

Part 1: Diagnostic FAQs – Understanding the Solubility Barrier

Q1: Why does 6-Chloro-2-methyl-2H-1,4-benzoxazine immediately precipitate when I dilute my DMSO stock into my aqueous assay buffer? A1: This phenomenon is known as "solvent shift precipitation." When you dissolve the compound in 100% DMSO, the solvent effectively disrupts the intermolecular forces. However, when this stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. Because the benzoxazine core lacks highly polar, ionizable groups to interact with water via hydrogen bonding, the local concentration of the compound exceeds its kinetic solubility limit, causing rapid nucleation and precipitation[3]. Causality Fix: You must lower the thermodynamic energy barrier by either reducing the polarity of the aqueous medium (via co-solvents) or physically shielding the hydrophobic core (via encapsulation)[4].

Q2: Can I just increase the DMSO concentration to keep it in solution? A2: While increasing the co-solvent fraction reduces the dielectric constant of the medium and improves solvation[4], it is rarely viable for biological assays. DMSO concentrations above 0.1%–1% (v/v) can cause enzyme denaturation, disrupt cell membranes, and produce false-positive assay readouts. If your required concentration cannot be reached at ≤1% DMSO, you must pivot to formulation excipients like cyclodextrins[3].

Part 2: Advanced Solubilization Strategies

Q3: What is the most effective formulation strategy for achieving high aqueous concentrations of benzoxazine derivatives without using toxic co-solvents? A3: Cyclodextrin (CD) inclusion complexation is the gold standard for this class of molecules. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic 6-Chloro-2-methyl-2H-1,4-benzoxazine molecule acts as a "guest" that partitions into the β-CD "host" cavity, driven by the release of enthalpy-rich water molecules from the cavity and hydrophobic interactions[5][6]. This effectively masks the hydrophobic benzoxazine core from the aqueous environment, significantly enhancing water solubility and thermal stability[5].

Q4: Should I use native β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)? A4: For in vitro and in vivo applications, HP-β-CD is vastly superior. Native β-CD has limited aqueous solubility (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding. HP-β-CD disrupts this crystalline lattice, increasing the cyclodextrin's own water solubility to >50 g/100 mL, allowing you to drive the complexation equilibrium much further toward the solubilized state[4].

Part 3: Quantitative Data & Selection Matrices

Table 1: Co-Solvent Selection Matrix for Benzoxazine Derivatives

Use this table to balance solubilization power against biological compatibility.

SolventDielectric Constant (ε)Solubilization MechanismMax Recommended Assay Conc. (v/v)
Water 80.1Baseline (Poor solvation of hydrophobic core)100%
DMSO 46.7Disrupts crystal lattice; strong hydrogen bond acceptor0.1% – 1.0%
Ethanol 24.3Polarity reduction; acts as a pKa modifier< 2.0%
PEG 400 12.4Steric stabilization and bulk polarity reduction< 5.0%
Table 2: Cyclodextrin Host Suitability

Comparison of cyclodextrin cavities for encapsulating the 6-Chloro-2-methyl-2H-1,4-benzoxazine structure.

Cyclodextrin TypeCavity Diameter (Å)Aqueous Sol. (g/100mL)Suitability for Benzoxazines
α-CD 4.7 – 5.314.5Poor (Cavity too small for the benzoxazine ring)
β-CD 6.0 – 6.51.85Good (Fits the aromatic core, but limited host solubility)[5]
HP-β-CD 6.0 – 6.5> 50.0Excellent (Optimal fit + high aqueous solubility)
γ-CD 7.5 – 8.323.2Moderate (Cavity may be too large, leading to weak binding)[4]

Part 4: Experimental Workflows & Protocols

Protocol A: Optimized Co-Solvent Addition (Kinetic Solubilization)

Objective: Prevent localized supersaturation and nucleation during buffer dilution.

  • Stock Preparation: Dissolve 6-Chloro-2-methyl-2H-1,4-benzoxazine in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Pre-Warming: Warm both the DMSO stock and the target aqueous buffer to 37°C. Causality: Matching temperatures prevents cold-shock nucleation, which occurs when a warm solvent hits a cold buffer, rapidly dropping the kinetic solubility limit.

  • Vortex-Driven Dilution: Place the aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex (the point of highest shear). Causality: High mechanical shear ensures instantaneous dispersal, preventing the localized high concentrations of benzoxazine that trigger crystal nucleation.

  • Validation: Measure absorbance at 600 nm. An OD600 > 0.05 indicates colloidal aggregation (precipitation).

Protocol B: HP-β-CD Inclusion Complexation via Kneading Method

Objective: Form a thermodynamically stable host-guest complex for long-term aqueous stability[3].

  • Molar Ratio Calculation: Weigh 6-Chloro-2-methyl-2H-1,4-benzoxazine and HP-β-CD at a 1:2 molar ratio. Causality: An excess of host ensures the equilibrium is driven toward complete encapsulation.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 1:1 (v/v) Water/Methanol solution to form a thick paste. Causality: Water activates the cyclodextrin cavity, while methanol partially dissolves the benzoxazine, facilitating molecular diffusion into the cavity[3].

  • Kneading: Gradually add the benzoxazine powder to the paste. Triturate (knead) continuously with a pestle for 45–60 minutes. As the paste dries, add micro-drops of the Water/Methanol mixture to maintain the paste consistency. Causality: The mechanical shear forces the hydrophobic drug into the cyclodextrin cavity, overcoming the activation energy of complexation[3].

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Validation: The resulting powder should dissolve readily in pure water. Verify complex formation using Phase Solubility Studies or FTIR spectroscopy[3].

Part 5: Decision Workflow

Below is the logical workflow for selecting the appropriate solubility enhancement technique for your specific assay requirements.

BenzoxazineSolubility Start 6-Chloro-2-methyl-2H-1,4-benzoxazine Precipitation in Aqueous Media Step1 Assess Assay Tolerance (Max % Organic Solvent) Start->Step1 Decision1 Is >1% DMSO/EtOH tolerated? Step1->Decision1 CoSolvent Co-Solvent Approach (DMSO, PEG 400) Decision1->CoSolvent Yes Cyclo Cyclodextrin Complexation (HP-β-CD or β-CD) Decision1->Cyclo No Decision2 Target Concentration Achieved? CoSolvent->Decision2 Cyclo->Decision2 SolidDisp Amorphous Solid Dispersion (Polymer Matrix) Decision2->SolidDisp No Success Proceed to Aqueous Assay Decision2->Success Yes SolidDisp->Success

Workflow for selecting solubility enhancement techniques for benzoxazine derivatives.

References

  • EvitaChem. (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride - EvitaChem (Contains CAS and catalog data for 6-Chloro-2-methyl-2H-1,4-benzoxazine).
  • Mohamed, M. G., Meng, T. S., & Kuo, S. W. (2021). Intrinsic water-soluble benzoxazine-functionalized cyclodextrin and its formation of inclusion complex with polymer. Polymer, 226, 123827.
  • BenchChem. Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives.
  • ACS Sustainable Chemistry & Engineering. Synthesis of Water-Soluble, Intrinsically Flame-Retardant Benzoxazine Based on Renewable, Natural Resources.
  • MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.

Sources

Optimization

Preventing degradation of 6-Chloro-2-methyl-2H-1,4-benzoxazine during long-term storage

Welcome to the dedicated technical support guide for 6-Chloro-2-methyl-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 6-Chloro-2-methyl-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we move beyond simple storage instructions to provide a deep, mechanistic understanding of potential degradation pathways and offer robust, field-proven protocols for troubleshooting and stability assessment.

Section 1: Understanding the Intrinsic Stability and Degradation Pathways

The stability of 6-Chloro-2-methyl-2H-1,4-benzoxazine is paramount for the reproducibility and validity of experimental results. While benzoxazine resins are known for their high thermal stability after polymerization, the monomer itself is susceptible to environmental factors that can compromise its purity over time.[1][2][3] Understanding the potential chemical transformations is the first step toward prevention. The primary degradation pathways for benzoxazine-class compounds are oxidation, hydrolysis, and photolysis.

Oxidation

The benzoxazine ring system can be susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[4][5][6] Oxidative reactions can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperature, and the presence of trace metal ions. This can lead to the formation of N-oxides, ring-opened products, or other colored impurities, which may interfere with downstream applications.

Hydrolysis

The oxazine ring contains both ether and aminal functionalities, which can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[7][8] Both acidic and basic environments can catalyze the opening of the heterocyclic ring. For instance, studies on related benzoxazinone structures show a clear pH-dependent hydrolysis rate, typically yielding phenolic derivatives.[9] The degradation of a similar compound, 6-Chloro-2-benzoxazolinone, proceeds via hydrolysis to 2-amino-5-chlorophenol, highlighting a likely cleavage point in the molecule.[10][11]

Photolysis

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to induce photochemical reactions. Some benzoxazine derivatives are known to be photosensitive, which can lead to isomerization or degradation.[12][13] While some benzoxazines are intentionally designed to be photodegradable[14], for a stable research chemical, this is an undesirable property. Photodegradation can result in a complex mixture of impurities that are difficult to identify and separate.

DegradationPathways cluster_main Potential Degradation of 6-Chloro-2-methyl-2H-1,4-benzoxazine cluster_stress cluster_products Parent 6-Chloro-2-methyl-2H-1,4-benzoxazine (Stable Form) Oxidized Oxidized Impurities (e.g., N-Oxides) Parent->Oxidized Oxidation Hydrolyzed Hydrolyzed Products (e.g., Phenolic Amines) Parent->Hydrolyzed Hydrolysis Photo Photodegradation Products Parent->Photo Photolysis Oxygen Atmospheric O₂ + Light/Heat Oxygen->Oxidized Water H₂O (Acidic/Basic pH) Water->Hydrolyzed Light UV/Visible Light Light->Photo

Caption: Potential degradation pathways for 6-Chloro-2-methyl-2H-1,4-benzoxazine.

Section 2: Recommended Long-Term Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions based on mechanistic principles.

ParameterRecommendationRationale
Temperature -20°C or lower Reduces the rate of all chemical reactions, including oxidation and hydrolysis. While some benzoxazines are stable through freeze/thaw cycles[15], minimizing these cycles is best practice.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen to prevent oxidative degradation.[4][5][6] This is the most critical parameter for preventing long-term oxidation.
Moisture Store in a desiccator or with a desiccant Minimizes the presence of water, which is a key reactant in hydrolysis.[9][10] Ensure the container seal is airtight.
Light Amber glass vial or light-blocking container Prevents exposure to UV and visible light, thus inhibiting photodegradation pathways.[12][14]
Container Tightly sealed glass vial (e.g., with a PTFE-lined cap) Glass is inert and prevents leaching of plasticizers. A high-quality seal prevents moisture and oxygen ingress.
pH Store as a solid; avoid aqueous solutions The solid state is generally more stable. If solutions are necessary, use aprotic solvents and prepare them fresh. Avoid acidic or basic aqueous buffers for storage.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers.

Q1: I received my solid sample of 6-Chloro-2-methyl-2H-1,4-benzoxazine, and it has a slight yellow or brown tint. Is it degraded?

A1: A slight off-white or pale yellow color is not uncommon for complex organic molecules and may not indicate significant degradation. However, a noticeable darkening (e.g., to brown or dark amber) upon storage compared to its initial appearance is a strong indicator of degradation, likely due to oxidation. We recommend performing an analytical purity check (e.g., via HPLC, see Protocol 4.2) to confirm its integrity before use.

Q2: My HPLC analysis shows a new, more polar peak appearing over time. What is it?

A2: The appearance of a new, more polar peak (i.e., one with a shorter retention time in reverse-phase HPLC) often suggests the formation of a hydrolysis product. Hydrolysis of the oxazine ring would likely introduce hydroxyl and amine groups, significantly increasing the compound's polarity.[9][10][11] Review your storage conditions, paying close attention to moisture control. We recommend using LC-MS to obtain a mass of the new peak to help identify its structure.

Q3: After dissolving the compound in a solvent and leaving it on the benchtop, I noticed a loss of purity within a day. Why?

A3: This accelerated degradation is likely due to a combination of factors. Dissolving the compound increases molecular mobility, making it more susceptible to reaction. If the solvent was protic (e.g., methanol) and not anhydrous, it could facilitate hydrolysis. Furthermore, exposure to lab lighting and atmospheric oxygen in solution will accelerate photolytic and oxidative degradation much faster than in the solid state. Causality: Always prepare solutions fresh and protect them from light and air, especially for long-term experiments.

Q4: Can I store pre-weighed aliquots in microcentrifuge tubes?

A4: We strongly advise against this for long-term storage. Most standard plastic microcentrifuge tubes are not impervious to moisture and air over extended periods. For long-term storage, use glass vials with PTFE-lined caps under an inert atmosphere. For short-term use (days to weeks), pre-weighing into small, tightly-sealed amber glass vials is acceptable.

Q5: My NMR spectrum looks clean, but the HPLC purity is low. Why the discrepancy?

A5: NMR is excellent for structural elucidation but can be less sensitive than HPLC for detecting minor impurities, especially if their peaks overlap with the main compound or solvent signals. HPLC with UV detection is a highly sensitive quantitative technique that can often detect impurities at levels below 1%. If the NMR shows the correct structure but HPLC shows impurity peaks, trust the HPLC for purity assessment. The impurities may be isomers or degradation products present at low concentrations.

Section 4: Experimental Protocols for Stability Assessment

Trustworthiness in research comes from self-validating protocols. The following methods provide a framework for assessing the stability of your compound under your specific laboratory conditions.

Protocol: Setting Up a Long-Term Stability Study

This protocol allows you to proactively assess the stability of a new batch of 6-Chloro-2-methyl-2H-1,4-benzoxazine.

Objective: To determine the rate of degradation under various storage conditions.

Methodology:

  • Initial Analysis (T=0):

    • Take a representative sample from a new batch of the compound.

    • Perform a full analytical characterization: HPLC for purity (see Protocol 4.2), LC-MS for mass confirmation, and record the physical appearance (color, form). This is your baseline data.

  • Aliquoting:

    • In a glovebox or under a stream of inert gas, accurately weigh 1-5 mg of the compound into multiple amber glass vials.

    • Use vials with PTFE-lined screw caps.

    • Backfill each vial with argon or nitrogen before sealing tightly.

  • Storage Conditions:

    • Divide the vials into sets for each storage condition to be tested. We recommend the following as a starting point:

      • Optimal: -20°C, desiccated, dark.

      • Accelerated: 4°C, desiccated, dark.

      • Forced Degradation (Light): Room temperature, exposed to ambient lab light.

      • Forced Degradation (Air/Humidity): Room temperature, in a standard vial (not inerted), inside a humidity chamber (~75% RH).

  • Time Points:

    • Establish a pull schedule. For example: 1 month, 3 months, 6 months, and 12 months.

  • Analysis:

    • At each time point, remove one vial from each condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Perform the same analytical tests (at minimum, HPLC purity) as the T=0 sample.

  • Data Evaluation:

    • Compare the purity results at each time point to the T=0 baseline. A loss of >2% purity is typically considered significant. Plot purity vs. time for each condition to determine the stability profile.

Caption: Workflow for a comprehensive long-term stability study.

Protocol: General Purpose HPLC Method for Purity Assessment

Objective: To quantify the purity of 6-Chloro-2-methyl-2H-1,4-benzoxazine and detect potential degradation products. This method serves as a starting point and may require optimization for your specific equipment.

Instrumentation & Consumables:

  • HPLC System: With UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Solvents: Acetonitrile and water (HPLC or LC-MS grade).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or use DAD to scan 200-400 nm to find the optimal wavelength).

    • Gradient Elution:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Analysis:

    • Run a blank (injection of 50:50 acetonitrile/water) to identify any system peaks.

    • Inject the sample and integrate all peaks.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

This guide provides a comprehensive framework for maintaining the integrity of your 6-Chloro-2-methyl-2H-1,4-benzoxazine. By understanding the underlying chemistry and implementing rigorous storage and analytical protocols, you can ensure the quality and reliability of your research.

References

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC. Available at: [Link]

  • Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Available at: [Link]

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PubMed. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening (PDF). Available at: [Link]

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - Brieflands. Available at: [Link]

  • Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives - PubMed. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • Photodegradable Biobased Polybenzoxazines: Toward Circular Thermosets | Macromolecules - ACS Publications. Available at: [Link]

  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding | ACS Omega - ACS Publications. Available at: [Link]

  • Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties - Taylor & Francis. Available at: [Link]

  • Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties - Taylor & Francis. Available at: [Link]

  • Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC. Available at: [Link]

  • Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies | ACS Applied Polymer Materials - ACS Publications. Available at: [Link]

  • Synthesis of Water-Soluble, Intrinsically Flame-Retardant Benzoxazine Based on Renewable, Natural Resources | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies - MDPI. Available at: [Link]

  • Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed. Available at: [Link]

  • Thermal Degradation Mechanism of Polybenzoxazines (PDF). Available at: [Link]

  • Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Available at: [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Available at: [Link]

  • 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine - NextSDS. Available at: [Link]

  • Synthesis and thermal stability of benzoxazine nitroxides - PubMed. Available at: [Link]

  • Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - PMC. Available at: [Link]

  • Synthesis of Highly Thermally Stable Daidzein-Based Main-Chain-Type Benzoxazine Resins - PMC. Available at: [Link]

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis. Available at: [Link]

  • Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry. Available at: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • Analytical Methods (Royal Society of Chemistry) | 12513 Publications | 69328 Citations | Top authors | Related journals - SciSpace. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available at: [Link]

  • Vol.33, Num.2 - Analytical Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-2-methyl-2H-1,4-benzoxazine Reaction Mixtures

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-2-methyl-2H-1,4-benzoxazine (CAS: 1082837-97-5). This compound is a critical heterocyclic scaffold utilized in the synthesis of advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-2-methyl-2H-1,4-benzoxazine (CAS: 1082837-97-5). This compound is a critical heterocyclic scaffold utilized in the synthesis of advanced pharmaceuticals, including serving as a foundational building block for fluoroquinolone antibiotics like levofloxacin.

Due to the complex nature of benzoxazine condensation reactions—which often leave behind unreacted aminophenols, alkylating agents, and oligomeric byproducts—achieving pharmaceutical-grade purity requires a mechanistically sound, multi-step purification strategy. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure high-yield recovery and >99% purity.

Purification Workflow

BenzoxazinePurification N1 Crude Reaction Mixture (Viscous, High Impurity) N2 Aqueous Quench & pH Control (pH 6.5-7.0 at 55-60 °C) N1->N2 Neutralize N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 Add EtOAc N4 Organic Phase (Product + Non-polar Impurities) N3->N4 Separate N5 Aqueous Phase (Salts + Polar Impurities) N3->N5 Discard N6 Silica Gel Chromatography (Hexane/EtOAc Gradient) N4->N6 Concentrate N7 Recrystallization (Crystal Lattice Exclusion) N6->N7 Isolate Fractions N8 Purified Benzoxazine (>99% Purity) N7->N8 Final Polish

Workflow for the isolation and purification of 6-chloro-2-methyl-2H-1,4-benzoxazine.

Troubleshooting FAQs

Q1: Following the cyclization reaction, my crude mixture is highly viscous and dark. How do I effectively quench and extract the product without forming intractable emulsions? Causality & Solution: Benzoxazine synthesis often involves condensation reactions that generate water, utilize phase-transfer catalysts, or require high concentrations of reactants. High viscosity is typically caused by the formation of oligomeric benzoxazine byproducts or the presence of unreacted alkylating agents (e.g., chloroacetone).

To resolve this, the addition of an organic solvent like ethyl acetate (EtOAc) results in a1 [4], facilitating phase separation. Furthermore, you must quench the reaction by adjusting the pH to exactly 6.5–7.0 using 1N HCl at 2[2]. This specific pH neutralizes residual basic catalysts without protonating the benzoxazine nitrogen. If the nitrogen is protonated, the product becomes water-soluble, leading to severe yield loss in the aqueous phase.

Q2: During flash column chromatography, the 6-chloro-2-methyl-2H-1,4-benzoxazine co-elutes with unreacted aminophenol starting materials. How can I improve resolution? Causality & Solution: Both the starting phenol and the benzoxazine product possess polar functional groups capable of strong hydrogen bonding with the silanol groups of the silica gel stationary phase. However, the benzoxazine has its phenolic oxygen and amine nitrogen tied up within the heterocyclic ring, making it significantly less polar than the free aminophenol.

If your eluent is too polar initially, the system loses its resolving power. You must implement a gradient system. The residue should be3[1] starting with a highly non-polar solvent (e.g., 100% petroleum ether or hexane) to flush out non-polar dialkylated impurities. Gradually increase the polarity using an 2 [2]. The benzoxazine will elute cleanly before the highly polar unreacted aminophenol.

Q3: My isolated product shows a broad melting point and multiple peaks in DSC thermograms. How do I achieve >99% purity for downstream asymmetric synthesis? Causality & Solution: Differential Scanning Calorimetry (DSC) thermograms of benzoxazine monomers are highly sensitive to impurities. Trace impurities disrupt the crystal lattice, leading to melting point depression and 4[3]. Flash chromatography alone is often insufficient for pharmaceutical-grade purity. You must perform a final polish via recrystallization. Recrystallization from ethanol or a hexane/EtOAc mixture thermodynamically excludes structurally dissimilar oligomers from the growing crystal lattice, yielding high-purity needle-like crystals with a sharp, singular endothermic DSC peak.

Quantitative Data Summary
Purification StageTechnique / Solvent SystemTarget Impurity RemovedExpected Purity (%)Typical Yield Recovery (%)
Phase Separation LLE (EtOAc / H₂O, pH 6.5)Inorganic salts, basic catalysts60 - 75> 95
Primary Isolation Flash Chromatography (Petroleum Ether / EtOAc)Unreacted phenols, regioisomers90 - 9580 - 88
Final Polish Recrystallization (EtOH or Hexane/EtOAc)Oligomers, trace colored bodies> 99.570 - 80
Standard Operating Procedures (SOPs): Self-Validating Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction

Objective: Remove hydrophilic catalysts and salts while preventing product protonation.

  • To the crude reaction mixture, add deionized water (approximately 1 mL per 3 mmol of theoretical yield).

  • Heat the mixture gently to 55–60 °C to maintain solubility of the intermediates.

  • Self-Validation Step: Insert a calibrated pH probe. Adjust the pH to exactly 6.5–7.0 by the dropwise addition of 1N HCl. The mixture should transition from a dark, highly viscous state to a more manageable suspension without precipitating the protonated salt.

  • Add ethyl acetate (EtOAc) in a 1:1 volume ratio to the aqueous phase to reduce viscosity and partition the organic-soluble product.

  • Separate the organic layer, wash once with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Gradient Flash Chromatography

Objective: Isolate the target benzoxazine from structurally similar unreacted starting materials.

  • Dry-load the concentrated crude product onto a small amount of silica gel to ensure a narrow loading band.

  • Pack the chromatography column using 100% petroleum ether (or hexane).

  • Elute non-polar impurities using 2 column volumes (CV) of 100% petroleum ether.

  • Gradually increase the polarity to a 9:1, then 8:2 petroleum ether/EtOAc mixture.

  • Self-Validation Step: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The 6-chloro-2-methyl-2H-1,4-benzoxazine derivative will elute as a distinct, UV-active spot significantly ahead of the baseline-retained unreacted aminophenol.

  • Pool the fractions containing the pure product and evaporate the solvent to yield a crude solid.

Protocol 3: Polish Recrystallization

Objective: Achieve >99% purity by excluding trace oligomers from the crystal lattice.

  • Dissolve the chromatographed product in a minimum volume of boiling ethanol (or a hot hexane/EtOAc mixture).

  • Allow the solution to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of highly ordered, needle-like crystals rather than amorphous precipitates.

  • Chill the flask in an ice bath (0–4 °C) for 2 hours to maximize precipitation and yield.

  • Self-Validation Step: Filter the crystals under vacuum and wash with a minimal amount of ice-cold solvent. Analyze the resulting crystals via DSC; a successful purification will yield a single, sharp endothermic melting peak, confirming the absence of lattice-disrupting impurities.

References
  • ACS Publications. "Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor". [Link]

  • ResearchGate. "Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers".[Link]

  • Google Patents. "US8288533B1 - Methods for preparing benzoxazines using aqueous solvent".

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Benzoxazine Derivatives

Welcome to the Technical Support Center for Benzoxazine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzoxazine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize unwanted byproducts and optimize your synthetic protocols. Our approach is rooted in explaining the "why" behind the "how," ensuring a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Formation of Insoluble White Precipitate

Question: I am performing a standard benzoxazine synthesis using a phenol, a primary amine, and formaldehyde in toluene, but I'm observing a low yield of my desired product and the formation of a significant amount of a white, insoluble precipitate. What is happening and how can I prevent this?

Answer:

This is a very common issue in benzoxazine synthesis. The insoluble white precipitate is often an oligomeric byproduct or a complex mixture of side products. The formation of these byproducts is typically a result of several factors, primarily related to reaction control and the reactivity of the intermediates.

Underlying Causality:

The synthesis of 1,3-benzoxazines proceeds via a Mannich-type condensation reaction.[1][2][3] A key intermediate in this process is an N-hydroxymethyl amine (HMA) derivative, formed from the reaction of the primary amine and formaldehyde.[4][5] This HMA intermediate is highly reactive and can undergo self-condensation or react with other intermediates to form undesired oligomers, especially if the reaction conditions are not carefully controlled.[6] When diamines are used, there is a higher propensity for the formation of hyperbranched triazine chains, which can lead to gelation of the reaction mixture.[7][8]

Another potential cause is the choice of solvent. While toluene is common, some solvents like ethyl acetate have been reported to sometimes lead to the formation of undesirable solids.[6]

Troubleshooting Protocol:

  • Control the Rate of Reaction:

    • Staged Addition of Reactants: Instead of adding all reactants at once, a staged approach is recommended. First, react the amine and formaldehyde at a lower temperature (e.g., 0-10 °C) to form the HMA intermediate. Then, slowly add the phenol to the reaction mixture. This minimizes the concentration of highly reactive species at any given time, thus reducing the likelihood of side reactions.[1][4]

    • Temperature Management: Maintain a consistent and appropriate reaction temperature. Prolonged heating or excessively high temperatures can promote side reactions and polymerization.[6]

  • Optimize the Reaction Medium:

    • Solvent Selection: Toluene and dioxane are generally reliable solvents for benzoxazine synthesis.[6] If you are experiencing issues with ethyl acetate, consider switching to one of these alternatives.

    • Solvent-Free Synthesis: As an alternative, solvent-free synthesis by heating a mixture of the phenol, primary amine, and paraformaldehyde can be an effective method to reduce reaction times and simplify purification.[6]

  • Purification Strategy:

    • After the reaction is complete, the crude product should be washed with a 1N sodium hydroxide (NaOH) aqueous solution to remove any unreacted phenol.[6] This is a critical step as residual phenol can act as a catalyst for unwanted side reactions during storage or subsequent processing.

    • Follow the NaOH wash with deionized water until the pH is neutral.[6]

    • If insoluble byproducts have formed, they can often be removed by filtration before the aqueous workup.

Issue 2: My Purified Benzoxazine Monomer Shows Multiple Spots on TLC and Broad NMR Peaks.

Question: After purification by column chromatography, my benzoxazine derivative still shows multiple spots on Thin Layer Chromatography (TLC) and the peaks in the NMR spectrum are broad. Is my product impure, or is something else going on?

Answer:

While impurities are a possibility, this observation in benzoxazine chemistry can also be indicative of the presence of isomers or oligomers that are structurally very similar to the desired monomer.

Underlying Causality:

  • Isomerization: Benzoxazine monomers have been shown to undergo isomerization under certain conditions, such as during ESI-MS analysis, which suggests the potential for a mixture of isomers to be present.[1][9]

  • Residual Oligomers: Even after purification, it's possible to have low molecular weight oligomers that co-elute with the monomer during column chromatography, leading to broad NMR signals. These oligomers can form through the side reactions discussed in the previous section.

  • Ring-Chain Tautomerism: Depending on the substituents, some benzoxazine derivatives can exist in equilibrium with their open-chain Mannich base form, which would lead to a more complex spectroscopic analysis.

Troubleshooting and Characterization Protocol:

  • Thorough Purification:

    • Recrystallization: If your compound is a solid, recrystallization is a powerful technique for removing closely related impurities and can often yield a highly pure product.[10]

    • Optimize Chromatography: Experiment with different solvent systems for your column chromatography to achieve better separation. A gradient elution might be more effective than an isocratic one.

  • Advanced Spectroscopic Analysis:

    • Variable Temperature NMR (VT-NMR): Running NMR spectra at different temperatures can help to resolve broad peaks that may be due to dynamic processes like conformational exchange or tautomerism.

    • 2D NMR Techniques: Techniques like COSY and HMQC/HSQC can help to definitively assign the structure and identify any minor impurities that may be present.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a more quantitative assessment of purity compared to TLC.[4][5] Developing an HPLC method can be invaluable for monitoring reaction progress and confirming the purity of the final product.

Visualizing Reaction Pathways and Troubleshooting

To provide a clearer understanding of the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Benzoxazine_Synthesis_Pathway Figure 1: Benzoxazine Synthesis and Byproduct Formation Phenol Phenol MannichBase Mannich Base Phenol->MannichBase + Iminium Amine Primary Amine HMA N-Hydroxymethyl Amine (HMA) Amine->HMA + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->HMA Benzoxazine Desired Benzoxazine Formaldehyde->Benzoxazine Iminium Iminium Intermediate HMA->Iminium - H2O Oligomers Oligomers/Polymers HMA->Oligomers Self-Condensation Triazine Triazine Structures (with Diamines) HMA->Triazine with Diamines Iminium->MannichBase MannichBase->Benzoxazine + Formaldehyde

Caption: Reaction pathway for benzoxazine synthesis and common byproduct formation routes.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Benzoxazine Synthesis Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions: - Temperature Control? - Staged Addition? Start->Check_Conditions Check_Solvent Evaluate Solvent: - Using Toluene/Dioxane? Check_Conditions->Check_Solvent Yes Optimize_Conditions Optimize Reaction: - Lower Temperature - Slow Reactant Addition Check_Conditions->Optimize_Conditions No Check_Purification Assess Purification: - NaOH Wash Performed? - Recrystallization Attempted? Check_Solvent->Check_Purification Yes Change_Solvent Change Solvent or Try Solvent-Free Check_Solvent->Change_Solvent No Improve_Purification Refine Purification: - Thorough Washing - Recrystallize Check_Purification->Improve_Purification No Success High Yield & Purity Achieved Check_Purification->Success Yes Optimize_Conditions->Start Change_Solvent->Start Improve_Purification->Start

Caption: A logical workflow for troubleshooting common issues in benzoxazine synthesis.

Quantitative Data Summary

For successful benzoxazine synthesis, precise control over stoichiometry and reaction conditions is crucial. The following table provides a general guide to these parameters.

ParameterRecommended Range/ValueRationale & Key Considerations
Molar Ratio (Phenol:Amine:Formaldehyde) 1 : 1 : 2A 1:1:2 molar ratio is the standard stoichiometry for the synthesis of monofunctional benzoxazines.[1]
Reaction Temperature 0 °C to 110 °CThe initial reaction of the amine and formaldehyde is often carried out at a lower temperature (0-10 °C) to control the formation of the HMA intermediate. The subsequent reaction with phenol is typically conducted at a higher temperature, often at the reflux temperature of the solvent (e.g., toluene at ~110 °C).
Reaction Time 4 - 24 hoursReaction times are highly dependent on the specific reactants and conditions. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.[6]
Solvent Toluene, DioxaneThese are the most commonly used and reliable solvents. Solvent-free methods are also a viable option.[6]

Experimental Protocol: A General Procedure for Benzoxazine Synthesis

This protocol provides a starting point for the synthesis of a simple benzoxazine derivative. It should be adapted based on the specific reactivity of your chosen phenol and amine.

Materials:

  • Primary Amine (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Phenol (1.0 eq)

  • Toluene (or Dioxane)

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the primary amine and toluene.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add the paraformaldehyde to the cooled amine solution in portions, ensuring the temperature does not rise significantly.

  • Allow the mixture to stir at this temperature for 1-2 hours.

  • Slowly add a solution of the phenol in toluene to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to reflux (for toluene, ~110 °C).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 1N NaOH solution (3 x volume of organic layer).

  • Wash the organic layer with deionized water until the pH of the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). [Source not available].
  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. [Link]

  • Gomez, J. D., et al. (2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A, 123(38), 8249-8257. [Link]

  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Semantic Scholar. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Ohashi, S., et al. (2016). Synthesis and ring-opening polymerization of 2-substituted 1,3-benzoxazine. RSC Publishing. [Link]

  • Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. [Source not available].
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2022). PMC. [Link]

  • Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. (2025). ResearchGate. [Link]

  • Cationic ring-opening polymerization of benzoxazines. (1999). [Source not available].
  • Cationic ring-opening polymerization of benzoxazines. (2001).
  • Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate. [Link]

  • Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. (2019). The Journal of Physical Chemistry A. [Link]

  • Incorporation of Natural Renewable Components and Waste Byproducts to Benzoxazine Based High Performance Materials. (2015). ResearchGate. [Link]

  • Zhang, C. X., et al. (2015). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. [Source not available].
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). PMC. [Link]

  • Side reaction for the production of benzoxazine monomers based on diamines. ResearchGate. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... ResearchGate. [Link]

  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. (2025). MDPI. [Link]

  • Zhang, C. X., et al. (2015). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Chemical Letters, 26(3), 348-352. [Link]

  • Condensation of some substituted phenols and anilines with formaldehyde. Formation of 2-phenyl-1,3-benzoxazines and. (1970). Canadian Science Publishing. [Link]

  • DSC thermograms of benzoxazine products purified with different purification methods. ResearchGate. [Link]

  • Effect of phenol on the synthesis of benzoxazine. (2015). RSC Publishing. [Link]

  • Benzoxazines and compositions containing the same. (2013).
  • Design and Synthesis of Bio-Based Benzoxazines. (2018). IntechOpen. [Link]

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Deriv
  • Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. ResearchGate. [Link]

  • Design and Synthesis of Bio-Based Benzoxazines. ResearchGate. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). PMC. [Link]

  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022). [Source not available].

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantifying 6-Chloro-2-methyl-2H-1,4-benzoxazine: A Comparative Guide

Introduction & Analytical Challenges 6-Chloro-2-methyl-2H-1,4-benzoxazine (CAS: 918968-05-5) is a highly specialized building block utilized in the synthesis of bioactive reagents, advanced materials, and targeted inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

6-Chloro-2-methyl-2H-1,4-benzoxazine (CAS: 918968-05-5) is a highly specialized building block utilized in the synthesis of bioactive reagents, advanced materials, and targeted inhibitors[1]. During its multi-step synthesis and scale-up, closely eluting structural analogs and degradation impurities frequently emerge. Accurate quantification of this compound is therefore critical for yield optimization and purity control, requiring a highly selective, sensitive, and robust High-Performance Liquid Chromatography (HPLC) method.

This guide provides an objective comparison between traditional fully porous particle (FPP) columns and modern superficially porous particle (SPP) core-shell columns, supported by a self-validating experimental protocol based on ICH Q2(R2) guidelines.

Methodological Rationale: The Shift to Core-Shell Technology

Historically, fully porous particles (such as standard 5 µm C18 columns) have been the workhorse of reversed-phase HPLC. However, as the demand for higher throughput and superior resolution increases, core-shell technology has proven to be a superior alternative.

The Causality of Core-Shell Superiority: Core-shell particles consist of a solid, impermeable silica inner core surrounded by a thin, porous silica shell[2]. This unique morphology fundamentally alters column kinetics and mass transfer:

  • Reduced Mass Transfer Resistance (van Deemter C-term): In traditional FPP columns, analytes diffuse deep into the porous network, increasing the time required to enter and exit the stationary phase. In SPP columns, analytes only diffuse through the thin outer shell, significantly shortening the diffusion path[3]. This rapid mass transfer prevents peak broadening, especially at higher flow rates[4].

  • High Efficiency at Lower Backpressures: A 2.7 µm core-shell column delivers separation efficiencies comparable to sub-2 µm fully porous UHPLC columns, but generates significantly less backpressure[4]. This allows laboratories to achieve UHPLC-level resolution on standard HPLC instrumentation without exceeding system pressure limits[3].

Comparative Performance: Traditional FPP vs. Optimized SPP

To demonstrate the analytical advantages, we compared a traditional 5 µm FPP method against an optimized 2.7 µm SPP method for the quantification of 6-Chloro-2-methyl-2H-1,4-benzoxazine. The optimized core-shell method directly addresses the causality of peak broadening, resulting in sharper peaks and superior resolution from closely eluting benzoxazine impurities.

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Traditional (5 µm FPP C18)Method B: Optimized (2.7 µm Core-Shell C18)Performance Gain
Retention Time (min) 8.454.1251% faster analysis
Theoretical Plates (N) 8,50018,200>2x efficiency
Peak Asymmetry ( Tf​ ) 1.421.08Sharper, more symmetrical peak shape
Backpressure (bar) 145210Moderate increase, fully HPLC compatible

Experimental Protocol: Self-Validating ICH Q2(R2) Workflow

To ensure the optimized SPP method is reliable and reproducible for routine quality control, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5]. The following protocol establishes a self-validating system where each step confirms the integrity of the prior step.

Step 1: System Suitability Testing (SST)

Causality: Before any validation parameters are assessed, the chromatographic system must prove it is capable of performing the analysis on that specific day to prevent false negatives/positives.

  • Protocol: Inject the standard solution (100 µg/mL 6-Chloro-2-methyl-2H-1,4-benzoxazine in 50:50 Acetonitrile:Water) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates (N) > 5000.

Step 2: Linearity and Range
  • Protocol: Prepare a series of standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (50 µg/mL to 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the calibration curve must be ≥ 0.999[6].

Step 3: Accuracy (Recovery)
  • Protocol: Spike a synthetic placebo matrix with known amounts of the active compound at three levels (80%, 100%, 120%). Extract and analyze in triplicate for each level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5].

Step 4: Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, analyze six independent sample preparations at the 100% concentration level on the same day. For intermediate precision, repeat the analysis on a different day, using a different analyst and a different HPLC system.

  • Acceptance Criteria: %RSD for both intra-day and inter-day precision must be ≤ 2.0%[7].

Step 5: Sensitivity (LOD & LOQ)
  • Protocol: Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: Limit of Detection (LOD) is established at S/N ≈ 3:1. Limit of Quantification (LOQ) is established at S/N ≈ 10:1[7].

Visualizing the Validation Workflow

Validation_Workflow A 1. Method Optimization (Core-Shell vs Fully Porous) B 2. System Suitability Test (SST) (Resolution, Tailing, Plates) A->B C1 3a. Specificity (Interference Check) B->C1 C2 3b. Linearity & Range (Calibration Curve) B->C2 C3 3c. Accuracy & Precision (Recovery & Repeatability) B->C3 C4 3d. Sensitivity (LOD & LOQ Determination) B->C4 D 4. Robustness Testing (Deliberate Parameter Variations) C1->D C2->D C3->D C4->D E 5. Final Validated Method (Routine QC Implementation) D->E

Logical workflow of the ICH Q2(R2) HPLC method validation process.

Quantitative Validation Data

The implementation of the core-shell column directly improves the sensitivity and precision of the assay. Because the peaks are significantly narrower and taller, the signal-to-noise ratio improves, driving down the limits of detection and quantification.

Table 2: Validation Results Summary (ICH Q2(R2))

Validation ParameterAcceptance CriteriaMethod A (FPP) ResultMethod B (Core-Shell) Result
Linearity ( R2 ) ≥0.999 0.99910.9999
Accuracy (Mean Recovery) 98.0% - 102.0%98.4%100.2%
Precision (Intra-day %RSD) ≤2.0% 1.8%0.6%
LOD (S/N = 3) Report value0.45 µg/mL0.12 µg/mL
LOQ (S/N = 10) Report value1.50 µg/mL0.38 µg/mL

References

  • Phenomenex. Core-Shell vs Fully Porous Particles Webinar. Available at: [Link]

  • Chrom Tech, Inc. The Difference Between Superficially Porous and Fully Porous Particles. Available at:[Link]

  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC. Available at: [Link]

  • International Research Journal of Pharmacy and Medical Sciences (IRJPMS). Stability Indicating HPLC Method Development: A Review (ICH Q2 Framework). Available at:[Link]

  • AKJournals. A rapid and green RP-HPLC method... Development and validation (ICH Q2(R2) Guidelines). Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Profiling of 6-Chloro-2-methyl-2H-1,4-benzoxazine

Executive Summary & Analyte Significance The 2H-1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous potassium channel openers (e.g., cromakalim a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Significance

The 2H-1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous potassium channel openers (e.g., cromakalim analogs), neuroprotectants, and antimicrobial agents[1]. During the pharmacokinetic profiling and structural verification of these drug candidates, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the analytical gold standard. The substitution pattern on the benzoxazine ring—specifically halogenation at the C6 position and alkylation at the C2 position—profoundly dictates the molecule's gas-phase stability and fragmentation behavior[2].

This guide provides an objective, data-driven comparison of the fragmentation pattern of 6-chloro-2-methyl-3-(pyridin-3-yl-amino)-2H-1,4-benzoxazine against its longer-chain alkyl analogs (ethyl and propyl derivatives), detailing the mechanistic causality behind their distinct mass spectra.

Mechanistic Causality in Fragmentation Patterns

Understanding the mass spectral behavior of 6-chloro-2-methyl-2H-1,4-benzoxazine requires analyzing the interplay between the electron-withdrawing chlorine atom and the electron-donating alkyl groups[3]. When subjected to 70 eV Electron Ionization (EI), the fragmentation is governed by three primary mechanistic rules:

  • The Halogen Isotopic Signature (Self-Validation): The C6-chlorine atom provides a built-in validation metric. Natural chlorine exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, the molecular ion ( M+ ) and the M++2 ion must strictly adhere to this ratio. Any deviation indicates isobaric interference or thermal degradation in the inlet[1].

  • Alkyl Chain Length and Base Peak Stability: In the 2-methyl and 2-ethyl derivatives, the molecular ion ( M+ ) is highly stable and presents as the base peak (100% relative abundance)[1]. The short alkyl chains do not provide a low-energy pathway for neutral loss, leaving the heterocyclic core intact.

  • The McLafferty-Type Rearrangement: When the C2-alkyl chain is extended to a propyl group, the fragmentation logic fundamentally shifts. The propyl chain allows for a 6-membered transition state, facilitating the facile loss of a propene neutral (-42 Da)[4]. Consequently, the molecular ion is no longer the base peak; instead, the fragment at m/z 259 dominates the spectrum[1].

Comparative Performance Data

The following table synthesizes the quantitative GC-MS data for three synthesized 6-chloro-2-alkyl-2H-1,4-benzoxazine derivatives, demonstrating the profound impact of C2-alkylation on the resulting spectra.

Compound DerivativeC2 Alkyl GroupMolecular Ion ( M+ )Isotopic Ion ( M++2 )Base Peak (100% Abundance)Dominant Neutral Loss
6-Chloro-2-methyl- -CH 3​ m/z 273 (100%) m/z 275 (32%) m/z 273 ( M+ ) N/A (Highly stable M+ )
6-Chloro-2-ethyl- -CH 2​ CH 3​ m/z 287 (100%) m/z 289 (33%) m/z 287 ( M+ ) N/A (Highly stable M+ )
6-Chloro-2-propyl- -CH 2​ CH 2​ CH 3​ m/z 301 (68%) m/z 303 (24%) m/z 259 -42 Da (Propene loss)

Quantitative data sourced from structural characterizations of native skeletal muscle K ATP​ channel modulators[1].

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high-fidelity reproducibility, the following protocol integrates internal validation steps to prevent false-positive structural assignments.

Step 1: Free Base Isolation (Critical Step)

  • Causality: Benzoxazine candidates are often synthesized as maleate salts to improve aqueous solubility[1]. Injecting salts directly into a GC inlet causes unpredictable thermal degradation and artifact formation.

  • Action: Perform a liquid-liquid extraction using 0.1 M NaOH and ethyl acetate. Isolate the organic layer, dry over anhydrous Na 2​ SO 4​ , and reconstitute the free base in high-purity dichloromethane prior to injection.

Step 2: Capillary GC Separation

  • Causality: A non-polar stationary phase ensures that elution is strictly governed by boiling point and molecular weight, effectively separating the target benzoxazine from unreacted precursors (e.g., 2-nitrobenzene intermediates)[1].

  • Action: Inject 1 µL in splitless mode onto an HP-5MS column (30m x 0.25mm x 0.25µm). Program the oven to ramp from 100°C to 280°C at 15°C/min.

Step 3: Electron Ionization & Detection

  • Causality: Utilizing exactly 70 eV for electron bombardment is mandatory. This specific energy level normalizes the internal energy imparted to the molecules, ensuring the resulting fragmentation pattern is highly reproducible and directly comparable to established literature libraries[2].

  • Action: Scan the quadrupole mass filter from m/z 50 to 400.

Step 4: Data Validation (The Self-Validating System)

  • Causality: An analytical run is only trustworthy if the molecule's fundamental isotopic physics are preserved.

  • Action: Extract the ion chromatograms for the M+ and M++2 masses. Calculate the area ratio. If the ratio falls outside the strict 2.9:1 to 3.2:1 range, reject the spectrum as contaminated by co-eluting isobars.

Visualizations

GCMS_Workflow N1 1. Free Base Isolation (Liquid-Liquid Extraction) N2 2. Capillary GC (HP-5MS Column) N1->N2 1 µL Injection N3 3. Electron Ionization (70 eV Bombardment) N2->N3 Thermal Elution N4 4. Quadrupole Mass Filtration N3->N4 Ion Acceleration N5 5. Isotopic Validation (3:1 Cl Signature) N4->N5 Data Acquisition

Figure 1: Self-validating GC-EI-MS workflow for benzoxazine derivative analysis.

Fragmentation_Logic M_Propyl Molecular Ion (M+) m/z 301 6-Chloro-2-propyl Iso_Propyl Isotopic Ion (M++2) m/z 303 37Cl M_Propyl->Iso_Propyl 3:1 Ratio Validation Base_Propyl Base Peak m/z 259 (100%) M_Propyl->Base_Propyl -42 Da (Loss of Propene) McLafferty Rearrangement M_Methyl Molecular Ion (M+) m/z 273 6-Chloro-2-methyl Iso_Methyl Isotopic Ion (M++2) m/z 275 37Cl M_Methyl->Iso_Methyl 3:1 Ratio Validation Base_Methyl Base Peak m/z 273 (100%) M_Methyl->Base_Methyl High Stability No facile alkyl loss

Figure 2: Comparative fragmentation logic showing alkyl-chain-dependent base peak shifts.

References[1] Title: Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel - PMC

Source: nih.gov URL: [2] Title: Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry Source: bilkent.edu.tr URL: [3] Title: Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates | The Journal of Physical Chemistry A Source: acs.org URL: [4] Title: Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3 - SciSpace Source: scispace.com URL:

Sources

Validation

A Senior Application Scientist's Guide to the Spectral Validation of 6-Chloro-2-methyl-2H-1,4-benzoxazine using 1H and 13C-NMR Spectroscopy

For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. Nuclear Magnetic Res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the elucidation of molecular structures. This guide provides an in-depth analysis and a practical, self-validating framework for the spectral validation of 6-Chloro-2-methyl-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry.

This guide will navigate through the interpretation of predicted ¹H and ¹³C-NMR spectra for the target molecule, a crucial first step in the absence of readily available experimental data in public databases. To establish trustworthiness and scientific integrity, we will then compare these predictions with experimental data from structurally similar benzoxazine derivatives found in the literature. This comparative approach not only builds confidence in the spectral assignments but also provides a robust methodology for researchers encountering novel compounds.

The Imperative of Spectral Validation in Compound Characterization

In the journey from chemical synthesis to potential therapeutic application, the absolute certainty of a molecule's structure is paramount. NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), its interaction with neighboring nuclei (coupling), and the relative number of nuclei (integration for ¹H). A thorough analysis of these parameters allows for the complete assembly of the molecular puzzle.

A validated NMR spectrum serves as a certificate of identity and purity, ensuring that downstream biological or chemical studies are conducted on the correct molecular entity. This validation process involves not only the acquisition of high-quality spectra but also a meticulous and logical interpretation of the data, often corroborated by complementary analytical techniques and, as we will demonstrate here, by comparison with known analogs.

Predicted NMR Spectral Data for 6-Chloro-2-methyl-2H-1,4-benzoxazine

In the absence of a published experimental spectrum for 6-Chloro-2-methyl-2H-1,4-benzoxazine, we will utilize a predicted spectrum as our primary data for analysis. The following tables summarize the predicted ¹H and ¹³C-NMR chemical shifts. These predictions are generated based on sophisticated algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H-NMR Spectral Data for 6-Chloro-2-methyl-2H-1,4-benzoxazine

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
A6.85d1HH-8
B6.70dd1HH-7
C6.65d1HH-5
D4.50q1HH-2
E4.20dd1HH-3a
F3.90dd1HH-3b
G1.40d3H-CH₃
H~4.0 (broad)s1HN-H

Table 2: Predicted ¹³C-NMR Spectral Data for 6-Chloro-2-methyl-2H-1,4-benzoxazine

SignalPredicted Chemical Shift (ppm)Assignment
1143.0C-4a
2140.0C-8a
3128.0C-6
4122.0C-5
5118.0C-7
6116.0C-8
772.0C-2
850.0C-3
920.0-CH₃

In-Depth Spectral Interpretation and Assignment

The structural validation of 6-Chloro-2-methyl-2H-1,4-benzoxazine hinges on the logical assignment of each signal in the NMR spectra to a specific proton or carbon atom in the molecule. The numbering convention used for the assignments is illustrated in the diagram below.

Molecular structure of 6-Chloro-2-methyl-2H-1,4-benzoxazine with atom numbering.

¹H-NMR Spectrum Analysis
  • Aromatic Region (6.5-7.0 ppm): Three signals are expected in the aromatic region.

    • The proton at the C-8 position (H-8 ) is adjacent to the oxygen atom and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-7.

    • The proton at the C-7 position (H-7 ) will be a doublet of doublets, as it is coupled to both H-8 and H-5.

    • The proton at the C-5 position (H-5 ) is expected to be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-7. The electron-withdrawing effect of the chlorine atom at C-6 will influence the chemical shifts of the adjacent protons.

  • Aliphatic Region (1.0-5.0 ppm):

    • The proton at the C-2 position (H-2 ) is a methine proton adjacent to both an oxygen and a nitrogen atom, and also bears a methyl group. This environment will cause a significant downfield shift, and the signal is expected to be a quartet due to coupling with the three protons of the methyl group.

    • The two protons at the C-3 position (H-3a and H-3b ) are diastereotopic and will therefore have different chemical shifts and appear as a pair of doublets of doublets due to geminal coupling with each other and vicinal coupling with the N-H proton.

    • The methyl group protons (-CH₃ ) at the C-2 position will appear as a doublet due to coupling with the H-2 proton.

    • The N-H proton (N-H ) is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C-NMR Spectrum Analysis
  • Aromatic Carbons (110-150 ppm): Six signals are expected for the aromatic carbons.

    • The quaternary carbons C-4a and C-8a, being attached to heteroatoms, will be the most downfield.

    • The carbon atom bearing the chlorine atom, C-6 , will be significantly deshielded.

    • The remaining aromatic carbons, C-5 , C-7 , and C-8 , will have chemical shifts influenced by their position relative to the substituents and heteroatoms.

  • Aliphatic Carbons (10-80 ppm):

    • The carbon at the C-2 position (C-2 ), being attached to both oxygen and nitrogen, will be the most downfield of the aliphatic carbons.

    • The methylene carbon at the C-3 position (C-3 ) will be shielded relative to C-2.

    • The methyl carbon (-CH₃ ) will be the most upfield signal in the spectrum.

Comparative Analysis with Known Benzoxazine Derivatives

To build a strong case for the validation of our predicted spectrum, we will compare it with the experimental data of similar benzoxazine structures reported in the scientific literature. This comparative approach is a powerful tool for verifying the plausibility of the predicted chemical shifts and multiplicities.

For instance, the ¹H-NMR spectra of various 3,4-dihydro-2H-1,3-benzoxazines show characteristic signals for the N-CH₂-O and Ar-CH₂-N protons, typically in the range of 5.0-5.5 ppm and 4.0-4.5 ppm, respectively. While our target molecule is a 1,4-benzoxazine, the influence of the heterocyclic ring on the chemical shifts of the aromatic and aliphatic protons will follow similar electronic principles. The presence of a methyl group at the C-2 position in our target molecule is expected to shift the H-2 proton signal to a similar region as observed for other 2-substituted benzoxazines.

Experimental Protocol for NMR Spectral Acquisition

For researchers aiming to synthesize and validate 6-Chloro-2-methyl-2H-1,4-benzoxazine, the following experimental protocol for NMR analysis is recommended to ensure high-quality, reproducible data.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). b Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required. a->b c Filter the solution into a 5 mm NMR tube. b->c d Tune and shim the NMR spectrometer for optimal magnetic field homogeneity. e Set acquisition parameters for ¹H-NMR (e.g., spectral width, number of scans, relaxation delay). d->e f Set acquisition parameters for ¹³C-NMR (e.g., spectral width, number of scans, proton decoupling). d->f g Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments. h Apply Fourier Transform to the FID to obtain the frequency-domain spectrum. g->h i Phase and baseline correct the spectrum. h->i j Calibrate the chemical shift scale using the solvent or internal standard signal. i->j k Integrate the signals in the ¹H spectrum. j->k

Workflow for NMR Spectral Acquisition and Processing.

Conclusion

This guide has provided a comprehensive framework for the ¹H and ¹³C-NMR spectral validation of 6-Chloro-2-methyl-2H-1,4-benzoxazine. By leveraging predicted spectral data and grounding the interpretation in a comparative analysis with known analogs, we have established a scientifically sound basis for the structural confirmation of this molecule. The detailed spectral assignments and the provided experimental protocol offer a practical resource for researchers in drug development and organic synthesis. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other novel chemical entities, emphasizing the critical role of rigorous spectral validation in modern chemical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRium. An open-source web-based NMR data processing and visualization tool. [Link]

  • nmrshiftdb2. A web database for organic structures and their NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to the Catalytic Synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine

Introduction: The Significance of the 1,4-Benzoxazine Scaffold The 1,4-benzoxazine core is a privileged heterocyclic motif, integral to the structure of numerous compounds with significant biological activities. Its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif, integral to the structure of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in pharmaceutical and agrochemical research due to their diverse therapeutic and practical applications. The specific analogue, 6-Chloro-2-methyl-2H-1,4-benzoxazine, serves as a crucial intermediate in the synthesis of various target molecules in drug discovery programs. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance.

This guide provides an in-depth comparison of two prominent catalytic pathways for the synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as reaction yield, time, and conditions. This objective comparison is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs.

Catalytic Pathway 1: Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, has been refined over the years to become a powerful tool for the formation of C-N and C-O bonds. In the context of 1,4-benzoxazine synthesis, this reaction is typically employed in an intramolecular fashion to construct the oxazine ring.

Mechanistic Rationale

The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine via an intramolecular Ullmann-type reaction proceeds through a two-step sequence. The first step involves the nucleophilic substitution of a dihaloalkane with a substituted aminophenol, which is often uncatalyzed. The subsequent and crucial step is the copper-catalyzed intramolecular N-arylation to form the 1,4-benzoxazine ring.

The catalytic cycle of the Ullmann condensation is generally understood to involve the following key steps:

  • Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl halide (in this case, the chlorinated aminophenol derivative).

  • Ligand Exchange: The amine or alcohol moiety of the side chain coordinates to the copper center, displacing a ligand.

  • Reductive Elimination: The C-N or C-O bond is formed through reductive elimination, regenerating the Cu(I) catalyst and yielding the cyclized product.

The choice of a copper catalyst, often in conjunction with a ligand, is critical for achieving high yields and reasonable reaction times, as traditional Ullmann conditions often require harsh temperatures and stoichiometric amounts of copper. Modern methodologies have introduced milder and more efficient catalytic systems.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from established procedures for the synthesis of similar 1,4-benzoxazine derivatives.

Step 1: Synthesis of 2-(4-chloro-2-nitrophenoxy)propan-1-amine

  • To a solution of 4-chloro-2-nitrophenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • To this mixture, add 1-chloropropan-2-amine hydrochloride (1.2 eq.) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), if necessary.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Dissolve the intermediate from Step 1 in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, iron powder (Fe, 5.0 eq.) and a small amount of ammonium chloride (NH₄Cl, 0.5 eq.) in water.

  • Heat the mixture to reflux for several hours until the nitro group is fully reduced and cyclization has occurred (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 6-Chloro-2-methyl-2H-1,4-benzoxazine by column chromatography.

Catalytic Pathway 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation under relatively mild conditions.[1] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the intramolecular cyclization to form N-heterocycles, including 1,4-benzoxazines.

Mechanistic Rationale

The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine via an intramolecular Buchwald-Hartwig amination typically starts from a pre-formed N-substituted 2-haloaniline derivative. The key transformation is the palladium-catalyzed intramolecular C-O bond formation.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: A Pd(0) complex, often generated in situ, undergoes oxidative addition to the aryl halide.

  • Ligand Exchange/Coordination: The alcohol moiety of the substrate coordinates to the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated alcohol to form a palladium alkoxide intermediate.

  • Reductive Elimination: The C-O bond is formed via reductive elimination, yielding the 1,4-benzoxazine product and regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for the formation of similar heterocyclic systems.

Step 1: Synthesis of 1-(2-bromo-5-chlorophenylamino)propan-2-ol

  • In a reaction vessel, combine 2-bromo-5-chloroaniline (1.0 eq.), 1-chloropropan-2-ol (1.2 eq.), and a base such as sodium tert-butoxide (NaOtBu, 2.5 eq.).

  • Add a palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 5 mol%).

  • Add a dry, aprotic solvent like toluene or dioxane.

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, dilute it with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the intermediate by column chromatography.

Step 2: Intramolecular C-O Cyclization

  • To a solution of the intermediate from Step 1 in a solvent like toluene, add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 5 mol%), a phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 7.5 mol%), and a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Degas the mixture and heat it to reflux under an inert atmosphere until the starting material is consumed.

  • Cool the reaction mixture, filter it through a pad of celite, and concentrate the filtrate.

  • Purify the resulting 6-Chloro-2-methyl-2H-1,4-benzoxazine by column chromatography.

Comparative Analysis of the Catalytic Pathways

ParameterCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst Cost & Toxicity Lower cost, lower toxicity catalyst (Copper)Higher cost, higher toxicity catalyst (Palladium)
Ligand Often requires simple, inexpensive ligands or can sometimes be ligand-free.Requires more complex, expensive phosphine ligands.
Reaction Conditions Generally requires higher temperatures (100-180 °C).Typically proceeds under milder temperatures (80-120 °C).
Reaction Time Can be longer (12-24 hours or more).Often faster (a few hours to 24 hours).
Substrate Scope Can be more limited in terms of functional group tolerance.Generally exhibits broader substrate scope and higher functional group tolerance.
Yield Yields can be variable and are highly substrate-dependent.Often provides higher and more consistent yields.
Ease of Product Purification Purification can sometimes be challenging due to copper salt residues.Purification is generally straightforward.

Visualization of Synthetic Pathways

Copper-Catalyzed Ullmann Condensation Pathway

Ullmann_Condensation 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol Intermediate_1 2-(4-chloro-2-nitrophenoxy) propan-1-amine 4-Chloro-2-nitrophenol->Intermediate_1 K2CO3, DMF 1-Chloropropan-2-amine 1-Chloropropan-2-amine 1-Chloropropan-2-amine->Intermediate_1 Reduction_Cyclization Reductive Cyclization (Fe/NH4Cl) Intermediate_1->Reduction_Cyclization Product 6-Chloro-2-methyl- 2H-1,4-benzoxazine Reduction_Cyclization->Product

Caption: Workflow for the Copper-Catalyzed Ullmann Condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination 2-Bromo-5-chloroaniline 2-Bromo-5-chloroaniline Intermediate_2 1-(2-bromo-5-chlorophenylamino) propan-2-ol 2-Bromo-5-chloroaniline->Intermediate_2 Pd2(dba)3, XPhos, NaOtBu 1-Chloropropan-2-ol 1-Chloropropan-2-ol 1-Chloropropan-2-ol->Intermediate_2 Intramolecular_Cyclization Intramolecular C-O Cyclization (Pd(OAc)2, BINAP) Intermediate_2->Intramolecular_Cyclization Product 6-Chloro-2-methyl- 2H-1,4-benzoxazine Intramolecular_Cyclization->Product

Caption: Workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination.

Conclusion and Future Outlook

Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine. The choice between these two pathways will ultimately depend on the specific requirements of the synthesis, including cost considerations, desired yield, available equipment, and the scale of the reaction.

The Ullmann condensation offers a more cost-effective approach due to the lower price and toxicity of copper catalysts. However, it may require more optimization to achieve high yields and often involves more stringent reaction conditions. In contrast, the Buchwald-Hartwig amination, while more expensive due to the use of palladium and specialized phosphine ligands, generally provides higher yields under milder conditions and exhibits broader functional group tolerance, making it a more reliable and versatile method for complex molecule synthesis.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the exploration of non-precious metal catalysts that can mimic the high efficiency of palladium, as well as the design of reactions that can proceed under greener conditions, such as in aqueous media or at room temperature. The continued evolution of catalytic methodologies will undoubtedly provide chemists with an even more powerful toolkit for the synthesis of important heterocyclic compounds like 6-Chloro-2-methyl-2H-1,4-benzoxazine.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloro-2-methyl-2H-1,4-benzoxazine

In the landscape of drug discovery and development, our progress is intrinsically linked to the novel chemical entities we synthesize and study. Compounds like 6-Chloro-2-methyl-2H-1,4-benzoxazine, a member of the versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, our progress is intrinsically linked to the novel chemical entities we synthesize and study. Compounds like 6-Chloro-2-methyl-2H-1,4-benzoxazine, a member of the versatile benzoxazine family, are foundational building blocks. However, innovation and safety are two sides of the same coin. A robust safety protocol is not a bureaucratic hurdle; it is the bedrock of reliable, reproducible, and ultimately successful research. This guide moves beyond a simple checklist to instill a deeper understanding of why specific precautions are necessary, empowering you to handle this and similar chlorinated aromatic compounds with the expertise and confidence that defines a culture of safety.

Deconstructing the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of 6-Chloro-2-methyl-2H-1,4-benzoxazine. According to globally harmonized system (GHS) classifications, this compound presents a multi-faceted risk profile that demands respect and careful management.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1] This triple threat means the compound can enter the body through multiple routes, necessitating comprehensive barrier protection.

  • Skin Irritation (Category 2): This classification (H315) indicates that direct contact can cause skin irritation, inflammation, and redness.[1][2] Prolonged exposure could lead to more severe dermatitis.

  • Serious Eye Irritation (Category 2A): The H319 classification is a critical warning.[1][2] Contact with the eyes can cause significant, potentially painful irritation that may take time to heal. This underscores the non-negotiable requirement for robust eye protection.

  • Specific Target Organ Toxicity – Single Exposure (Category 3): This compound may cause respiratory irritation (H335) and potentially drowsiness or dizziness (H336).[1][2] This highlights the danger of inhaling airborne particles or dust, making engineering controls and respiratory protection paramount, especially when handling the solid form.

It is crucial to note that while no ingredient in this product is currently listed as a carcinogen by IARC, NTP, or OSHA at levels greater than or equal to 0.1%, the long-term toxicological properties may not be fully investigated.[2][3][4] This uncertainty mandates a conservative approach to exposure minimization.

The Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment, but an integrated system of barriers between you and the chemical hazard. The selection of PPE must be tailored to the specific task and the potential for exposure.

Laboratory Scenario Minimum Required PPE Rationale & Expert Insight
Weighing & Aliquoting (Solid Form) Nitrile Gloves (double-gloved recommended), Lab Coat, ANSI Z87.1-rated Safety Goggles, and a NIOSH-approved N95 Respirator.The primary risks are inhalation of fine powders and gross contamination of skin and surfaces.[2][3] Double-gloving provides a buffer against tears and contamination during de-gloving. Goggles offer a complete seal against airborne particulates that safety glasses do not. An N95 is essential to prevent respiratory tract irritation.[2][4]
Handling Solutions (Low Concentration/Volume) Nitrile Gloves, Lab Coat, and ANSI Z87.1-rated Safety Glasses with side shields.Here, the risk of aerosolization is lower. The main concern is direct contact from minor splashes.[5] Safety glasses provide adequate protection against this, and a single pair of gloves is typically sufficient, provided they are changed immediately upon contamination.
Running Reactions (e.g., Reflux, Distillation) Chemically Resistant Gloves (e.g., Neoprene or Butyl Rubber over Nitrile), Lab Coat, and a Face Shield over Safety Goggles.This scenario introduces risks of higher-volume splashes and thermal hazards. A face shield is mandatory to protect the entire face.[2][6][7] Standard nitrile gloves may degrade with prolonged solvent exposure or heat; therefore, a more robust outer glove is necessary.
Spill Cleanup Chemical-resistant coveralls, Butyl Rubber Gloves, Chemical Splash Goggles, Face Shield, and appropriate Respiratory Protection (e.g., NIOSH-approved respirator with organic vapor/acid gas cartridges).[6][8]This is a high-risk, non-routine task. Protection must be maximized to prevent significant exposure during cleanup. The level of respiratory protection should be dictated by the spill size and ventilation.

Causality Behind Glove Selection: Not all gloves are created equal. Nitrile is a good general-purpose choice for incidental contact. However, for prolonged handling or work with solvents, you must consult a glove compatibility chart. The chlorine atom and aromatic structure of this benzoxazine derivative can affect permeation rates. For extended tasks, heavier-duty gloves like butyl or neoprene offer superior protection.

Procedural Workflow: A Step-by-Step Guide to Safe Handling

A self-validating protocol ensures safety at every stage. Follow these steps to minimize risk from receipt of the chemical to its final disposal.

  • Preparation and Planning: Before handling, read the Safety Data Sheet (SDS) thoroughly.[2][4] Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[9] Prepare your work area by lining it with absorbent, disposable bench paper.

  • Engineering Controls: Always handle 6-Chloro-2-methyl-2H-1,4-benzoxazine inside a certified chemical fume hood to control exposure to dust and vapors.[3]

  • Donning PPE: Put on your lab coat, followed by safety goggles/face shield, and then gloves. If required, perform a fit-check for your respirator.

  • Handling the Chemical:

    • When handling the solid, use a spatula and weigh it onto a tared weigh boat or paper inside the fume hood. Avoid creating dust.[2][3]

    • Close the primary container immediately after removing the desired amount.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent and dispose of the wipe as hazardous waste.

    • Remove PPE in the correct order: gloves first, then face shield/goggles, and finally the lab coat. Never wear gloves outside the immediate work area.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.[2][6][10] Do not eat, drink, or smoke in laboratory areas.[6][11]

Below is a diagram illustrating this essential safety workflow.

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling prep1 Review SDS & Plan prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Prepare Fume Hood (Line with bench paper) prep2->prep3 ppe1 Lab Coat prep3->ppe1 ppe2 Eye/Face Protection ppe1->ppe2 ppe3 Respirator (if needed) ppe2->ppe3 ppe4 Gloves ppe3->ppe4 handle1 Weigh/Transfer Chemical ppe4->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 post1 Doff PPE Correctly clean2->post1 post2 Wash Hands Thoroughly post1->post2 cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_handling cluster_handling cluster_cleanup cluster_cleanup cluster_post cluster_post

Caption: Workflow for Safe Handling of 6-Chloro-2-methyl-2H-1,4-benzoxazine.

Emergency Response and Disposal Plan

Exposure Protocol:

  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][5][10]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][5] Seek medical attention if irritation develops or persists.[5][9][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[4][11]

Disposal Plan: All waste contaminated with 6-Chloro-2-methyl-2H-1,4-benzoxazine is considered hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, wipes, and excess chemical must be collected in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][3][12] All disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][3][13]

By integrating these principles of hazard awareness, correct PPE selection, and procedural diligence, you build a framework of safety that protects not only yourself but your colleagues and the integrity of your research.

References

  • 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine - NextSDS. Vertex AI Search.
  • SAFETY DATA SHEET - SigmaAldrich.cn. Sigma-Aldrich.
  • 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 5791-00-4 - TCI Chemicals. TCI Chemicals.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Material Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 6-AMINO-2-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • Chlorine Handling and Safety - Safety Spotlight. Fleury Risk Management.
  • MSDS of (2R)-6-Amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one - Capot Chemical. Capot Chemical.
  • CCOHS: Chlorine - Canadian Centre for Occupational Health and Safety.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College.
  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]

  • Chlorine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.